3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Description
The exact mass of the compound 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHETBAROWASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374433 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-00-8 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
CAS Number: 832114-00-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in the development of targeted therapeutics, including the visualization of relevant biological pathways.
Core Chemical and Physical Data
This compound is a stable, crystalline solid widely utilized in palladium-catalyzed cross-coupling reactions.[1][2] Its physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 832114-00-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈BNO₃ | [1][2][3] |
| Molecular Weight | 223.08 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 95-99 °C | [1] |
| Purity | ≥97% | [1] |
| Synonyms | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | [1][2] |
| Storage | Room Temperature, keep in a dark and dry place | ChemScene |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of this compound
Reaction Scheme:
Materials:
-
3,5-Dimethyl-4-iodoisoxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethyl-4-iodoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling
This boronic ester is a versatile reagent for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. A general protocol for a Suzuki-Miyaura coupling with an aryl bromide is detailed below.
Reaction Workflow:
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.1 eq), the aryl bromide (1.0 eq), and the base (2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Application in Drug Discovery: Inhibition of BET Bromodomains
This compound is a crucial intermediate in the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic "readers" that play a critical role in transcriptional regulation.
The 3,5-dimethylisoxazole moiety serves as a bioisostere for acetylated lysine, enabling competitive binding to the active site of bromodomains. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like c-Myc.
Signaling Pathway of BET Bromodomain Inhibition
The following diagram illustrates the mechanism of action of a generic BET inhibitor synthesized using the title compound.
This pathway highlights how BET inhibitors, synthesized using building blocks like this compound, can effectively suppress cancer cell proliferation by downregulating the expression of critical oncogenes. This makes the title compound a valuable tool for researchers and professionals in the field of oncology drug development.
References
A Comprehensive Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and analytical methodologies related to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of bromodomain inhibitors.[1]
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[2] Its key identifiers and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈BNO₃ | [3][4] |
| Molecular Weight | 223.08 g/mol | [3][4] |
| CAS Number | 832114-00-8 | [3][4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 95-101 °C | [2][3] |
| Boiling Point (Predicted) | 324.7 ± 42.0 °C | |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |
| Form | Solid | [3] |
Synthesis and Experimental Workflow
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction. A typical synthetic route involves the reaction of 4-iodo-3,5-dimethoxyisoxazole with 4,4,5,5-tetramethyl-1,3-dioxaborolane (pinacolborane).[2]
Below is a logical workflow diagram illustrating the key steps in the synthesis and purification of this compound.
Caption: A flowchart illustrating the synthesis and purification process for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[2]
-
Reaction Setup: To a solution of 4-iodo-3,5-dimethoxyisoxazole (16 mmol) in diethyl ether (30 ml), add triethylamine (48 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.8 mmol, 5 mol%), and 4,4,5,5-tetramethyl-1,3-dioxaborolane (24 mmol).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for 3 hours.
-
Work-up and Purification:
-
Following the reflux period, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl ether (50 ml) and filtered through a pad of silica gel.
-
The filtrate is washed sequentially with water (20 ml) and brine (20 ml).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a 10% diethyl ether in hexane eluent to yield the final product as a white crystalline solid.
-
Characterization Protocols
The following are generalized protocols for determining the physical properties of solid organic compounds, applicable to this compound.
1. Melting Point Determination (Capillary Method)
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film)
-
Apparatus: FT-IR spectrometer, salt plates (e.g., KBr).
-
Procedure:
-
A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]
-
A drop of this solution is placed onto a salt plate.[5]
-
The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[5]
-
The salt plate is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded.
-
3. Density Determination (Gas Pycnometry)
-
Apparatus: Gas pycnometer.
-
Procedure:
-
A known mass of the solid sample is weighed and placed into the sample chamber of the gas pycnometer.
-
The chamber is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.
-
The gas is then expanded into the sample chamber, and the resulting pressure is measured.
-
Based on the pressure change and the known volumes, the volume of the solid sample is calculated, excluding any pore volume.
-
The density is then calculated as the mass of the sample divided by its determined volume.
-
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of drug discovery. It is frequently employed in Suzuki cross-coupling reactions to introduce the 3,5-dimethylisoxazole moiety into a target molecule.[2] A significant application is in the development of bromodomain inhibitors, which are a class of therapeutic agents being investigated for the treatment of cancer and inflammatory diseases.[1]
The diagram below illustrates a generalized logical relationship in a drug discovery context where this compound might be utilized.
Caption: Logical flow from a key intermediate to a potential therapeutic agent and its subsequent evaluation.
References
Synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. This versatile reagent is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3,5-dimethylisoxazole moiety into complex organic molecules. This document outlines a detailed experimental protocol for its preparation, presents key quantitative data in a structured format, and illustrates the synthetic pathway.
Synthetic Pathway Overview
The most commonly documented method for the synthesis of this compound proceeds via a Miyaura borylation reaction. This approach involves the palladium-catalyzed coupling of a halogenated precursor, 4-iodo-3,5-dimethylisoxazole, with a boron source, bis(pinacolato)diboron. While direct C-H borylation of 3,5-dimethylisoxazole represents a more atom-economical and direct strategy, specific, reproducible protocols for this particular substrate are not yet widely established in the scientific literature.
The established pathway, however, offers a reliable and scalable method for producing the desired boronic acid pinacol ester. The subsequent sections of this guide will detail the experimental protocol for this synthesis and highlight the role of the product in further chemical transformations.
Tabulated Quantitative Data
For clarity and ease of comparison, the quantitative data for the synthesis of this compound is summarized in the following tables.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Iodo-3,5-dimethylisoxazole | C₅H₆INO | 223.01 | 3.56 | 16 | 1.0 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | - | - | - |
| Pinacolborane | C₆H₁₃BO₂ | 127.98 | 4.06 mL | 24 | 1.5 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.68 mL | 48 | 3.0 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.56 | 0.8 | 0.05 |
| Diethyl ether | C₄H₁₀O | 74.12 | 30 mL | - | - |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Product Yield | 66% (2.35 g) |
| Appearance | White crystalline solid |
| Melting Point | 99-101 °C |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Pinacolborane
-
Triethylamine (TEA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a solution of 4-iodo-3,5-dimethylisoxazole (3.56 g, 16 mmol) in diethyl ether (30 ml), add triethylamine (6.68 ml, 48 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.56 g, 0.8 mmol, 5 mol%).
-
To this mixture, add pinacolborane (4.06 ml, 24 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add ethyl ether (50 ml) to the residue and filter the mixture through a pad of silica gel.
-
Reduce the volume of the filtrate by half and wash sequentially with water (20 ml) and brine (20 ml).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.
-
This affords this compound as a white crystalline solid (2.35 g, 66% yield).
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformation described in the experimental protocol.
Caption: Reaction scheme for the synthesis of this compound.
Application in Suzuki-Miyaura Coupling
This compound is a key intermediate for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoxazole ring and various aryl or heteroaryl halides or triflates. This versatility makes it an invaluable tool for the construction of novel chemical entities with potential applications in drug discovery and materials science. The isoxazole moiety is a common pharmacophore, and its incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule.
Spectroscopic and Spectrometric Characterization of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. This document details predicted and available spectral data, outlines detailed experimental protocols for spectroscopic and spectrometric analysis, and presents a logical workflow for the characterization of this compound.
Core Spectral Data
While comprehensive, experimentally-derived spectral data for this compound is not widely available in public databases, this section presents predicted data and references to available spectra.
Mass Spectrometry (MS)
Predicted mass spectrometry data provides valuable information regarding the molecular weight and potential fragmentation patterns of the title compound. The monoisotopic mass is calculated to be 223.13797 Da.[1][2]
Table 1: Predicted Mass Spectrometry Data [2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 224.14525 |
| [M+Na]⁺ | 246.12719 |
| [M-H]⁻ | 222.13069 |
| [M+NH₄]⁺ | 241.17179 |
| [M+K]⁺ | 262.10113 |
| [M+H-H₂O]⁺ | 206.13523 |
| [M]⁺ | 223.13742 |
| [M]⁻ | 223.13852 |
Note: This data is computationally predicted and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for this compound is available on ChemicalBook, though detailed chemical shifts and coupling constants are not provided in publicly accessible formats.[3] For similar boronic acid pinacol esters, the proton signals of the pinacol methyl groups typically appear as a sharp singlet in the region of δ 1.2-1.4 ppm. The methyl groups on the isoxazole ring would be expected to appear as distinct singlets.
Infrared (IR) Spectroscopy
FTIR spectra for this compound are available on PubChem, acquired using the KBr pellet technique.[1] While a detailed peak list is not provided, characteristic vibrational bands for this molecule would include:
-
C-H stretching from the methyl groups.
-
C=N and C=C stretching from the isoxazole ring.
-
B-O stretching from the boronic ester group.
-
C-O stretching from the pinacol ester.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may be critical, as boronic acids can sometimes form oligomers, leading to broad signals.[5] For boronic acid pinacol esters, CDCl₃ is often a suitable solvent.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or more for dilute samples.
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.
-
Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method): [7][8][9][10][11]
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix. The particle size should be minimized to reduce scattering of the infrared radiation.[9]
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet to subtract any contributions from the KBr and atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Impact Ionization): [12][13][14]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane). The concentration should be in the range of 10-100 µg/mL.
-
Ensure the sample is free of non-volatile impurities.
-
-
GC-MS System Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).
-
Column: A capillary column suitable for the analysis of moderately polar organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp designed to separate the analyte from any impurities (e.g., start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.[15]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for esters and heterocyclic compounds can be considered.
-
Workflow and Pathway Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: A logical workflow for the spectral analysis of this compound.
References
- 1. This compound | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H18BNO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound(832114-00-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. youtube.com [youtube.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8). This versatile isoxazole derivative serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for medicinal chemists. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and common reactions, and illustrates its role in the drug discovery workflow, with a focus on its application in the synthesis of bromodomain inhibitors.[1][2]
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[3] It is characterized by the presence of a dimethylisoxazole core functionalized with a boronic acid pinacol ester group at the 4-position. This structure imparts favorable stability and reactivity for various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 832114-00-8 | [4][5][6] |
| Molecular Formula | C₁₁H₁₈BNO₃ | [4][5] |
| Molecular Weight | 223.08 g/mol | [4][5][6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 99-101 °C | [3] |
| Boiling Point | 324.7 ± 42.0 °C (Predicted) | N/A |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in common organic solvents such as diethyl ether, ethyl acetate, and DMF. | [3] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes its key spectral features.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | (CDCl₃, 250MHz); δ 1.30 (s, 12H, 4 x CH₃), 2.33 (s, 3H, ArCH₃), 2.51 (s, 3H, ArCH₃) | [3] |
| ¹³C NMR | (CDCl₃, 63MHz): δ 12.1, 13.2, 25.2, 83.7, 164.2, 178.3 | [3] |
| FTIR | νmax(thin film)/cm⁻¹ 1594, 1401, 1073 (isoxazole) | [3] |
Reactivity and Stability
The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation compared to the free boronic acid. This allows for easier handling, purification, and storage. The compound is stable under standard laboratory conditions and can be stored at 4°C for extended periods.[5]
The primary reactivity of this compound is centered around the carbon-boron bond, which readily participates in palladium-catalyzed cross-coupling reactions. The isoxazole ring itself is a stable aromatic heterocycle.
Experimental Protocols
Synthesis of this compound
The following protocol describes a common method for the synthesis of the title compound from 4-iodo-3,5-dimethylisoxazole.[3]
Diagram 1: Synthesis of this compound
Caption: Synthetic route to the target compound.
Methodology:
-
To a solution of 4-iodo-3,5-dimethylisoxazole (3.56 g, 16 mmol) in diethyl ether (30 ml), add triethylamine (TEA) (6.68 ml, 48 mmol), Pd(PPh₃)₂Cl₂ (0.56 g, 0.8 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (bis(pinacolato)diboron) (4.06 ml, 24 mmol).[3]
-
Heat the mixture to reflux and maintain for 3 hours.[3]
-
After cooling, remove the solvent under reduced pressure.[3]
-
Add diethyl ether (50 ml) to the residue and filter the mixture through a pad of silica gel.[3]
-
Reduce the volume of the filtrate and wash successively with water (20 ml) and brine (20 ml).[3]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.[3]
-
Purify the crude product by column chromatography (10% diethyl ether in hexane) to yield this compound as a white crystalline solid (yield: 2.35 g, 66%).[3]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. Below is a representative protocol.[3]
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction
Caption: A typical Suzuki-Miyaura coupling scheme.
Methodology:
-
In a reaction vessel, combine the aryl halide (e.g., 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one) (0.24 g, 0.52 mmol), this compound (0.23 g, 1.04 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.038 g, 0.052 mmol), and potassium carbonate (0.144 g, 1.04 mmol).[3]
-
Add a solvent mixture of N,N-dimethylformamide (1 ml), methanol (1 ml), and toluene (3 ml).[3]
-
Purge the vessel with nitrogen and heat the reaction mixture to 70°C.[3]
-
Stir the mixture for 24 hours under a nitrogen atmosphere.[3]
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired coupled product.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the isoxazole moiety in bioactive molecules and the synthetic versatility of the boronic ester. It is notably used as an intermediate in the synthesis of bromodomain inhibitors.[1][2] Bromodomains are protein domains that recognize acetylated lysine residues and are considered important targets in oncology and inflammatory diseases.
Diagram 3: Role in Drug Discovery Workflow
Caption: Workflow from building block to drug candidate.
The use of this specific building block allows for the systematic exploration of the chemical space around a particular scaffold, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a stable, versatile, and highly valuable reagent for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity in cross-coupling reactions make it an ideal building block for the construction of complex molecular architectures. Its role in the synthesis of bromodomain inhibitors highlights its importance in modern drug discovery programs. The detailed protocols provided in this guide offer a practical resource for researchers utilizing this compound in their synthetic endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,5-ジメチルイソオキサゾール-4-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
The Genesis and Synthetic Evolution of Isoxazole Boronic Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole boronic esters have emerged as pivotal intermediates in modern synthetic and medicinal chemistry. Their utility, primarily as versatile coupling partners in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures, significantly impacting drug discovery programs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for preparing isoxazole boronic esters. It includes a compilation of quantitative data, detailed experimental protocols for key synthetic routes, and visualizations of the synthetic workflows to facilitate a comprehensive understanding for researchers in the field.
Discovery and History
The isoxazole ring system itself has a long history, with its first synthesis reported by Claisen in 1903. However, the journey of isoxazole boronic esters is much more recent and is intrinsically linked to the development of modern cross-coupling chemistry. While it is challenging to pinpoint a single "discovery" publication for the simplest isoxazole boronic acid or its esters, their emergence in the scientific literature coincides with the increasing prominence of the Suzuki-Miyaura coupling reaction as a powerful tool for C-C bond formation.
A seminal contribution to the systematic synthesis of a variety of isoxazole boronic esters was published in 2005 by Wallace and coworkers. They detailed a [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates, which provided a direct and regiocontrolled route to this class of compounds. This work established a foundational methodology for accessing diverse isoxazole boronic esters.
Subsequent research has expanded the synthetic arsenal. In 2016, Ghaffari and coworkers introduced an "oxyboration" method for the synthesis of borylated isoxazoles.[1][2] Additionally, the well-established Miyaura borylation of halo-isoxazoles has been utilized as a reliable method for their preparation.[3][4] These key methodologies have solidified the importance of isoxazole boronic esters as readily accessible building blocks for the synthesis of functionalized isoxazole-containing molecules.
Synthetic Methodologies
There are three primary strategies for the synthesis of isoxazole boronic esters:
-
[3+2] Cycloaddition of Nitrile Oxides and Alkynylboronates: This convergent approach allows for the construction of the isoxazole ring with simultaneous incorporation of the boronic ester functionality.
-
Miyaura Borylation of Halo-isoxazoles: A classic cross-coupling reaction where a pre-formed halo-isoxazole is coupled with a diboron reagent in the presence of a palladium catalyst.
-
Oxyboration: A newer method that involves the B-O σ-bond addition to C-C π bonds.[1][2]
[3+2] Cycloaddition of Nitrile Oxides and Alkynylboronates
This method, extensively investigated by Wallace and coworkers, provides excellent regiocontrol for the synthesis of 3,4,5-trisubstituted isoxazoles with the boronic ester at the C-4 position.[3]
Experimental Workflow for [3+2] Cycloaddition
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8), a key building block in the synthesis of various pharmaceutical compounds, notably bromodomain inhibitors. This document outlines the material's properties, hazards, handling procedures, and emergency protocols, and includes detailed experimental procedures for its use and synthesis.
Chemical and Physical Properties
This compound is a white to pale brown solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₈BNO₃ | [2] |
| Molecular Weight | 223.08 g/mol | [2][3] |
| CAS Number | 832114-00-8 | [3][4] |
| Appearance | White to pale brown solid | [1][5] |
| Melting Point | 95-99 °C | [3][5] |
| Boiling Point | 324.7 ± 42.0 °C (Predicted) | [5] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | No data available | [1] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container. Some suppliers recommend 4°C. | [5][6] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. It is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2][4] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fumes.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2][4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2][4] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2][4] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[4] |
Experimental Protocols
General Handling and Storage
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is light-sensitive and should be stored under an inert atmosphere (e.g., argon) for long-term stability.[4]
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[1] Avoid inhalation of dust and contact with skin, eyes, and clothing.[4] Prevent the buildup of electrostatic charge.[1] Do not eat, drink, or smoke when handling this product.[4] Always wash hands thoroughly with soap and water after handling.[4]
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-3,5-dimethylisoxazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of a BRD4 Inhibitor
This protocol describes the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a BRD4 inhibitor.[5]
Materials:
-
6-Bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
In a reaction vessel, combine 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one (1 equivalent), this compound (2 equivalents), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a solvent mixture of N,N-dimethylformamide, methanol, and toluene (e.g., 1:1:3 ratio).
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain the desired product.
Biological Context and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of bromodomain and extra-terminal domain (BET) protein inhibitors.[4][7] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating gene transcription.[2][3] Inhibition of these proteins has shown therapeutic potential in cancer and inflammatory diseases.[2][3]
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[3] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as c-MYC.[5] The anti-inflammatory and anti-cancer effects of BET inhibitors are also mediated in part through the suppression of the NF-κB and STAT signaling pathways.[3][7]
Caption: Signaling pathways affected by BET inhibitors synthesized using this compound.
First Aid Measures
| Exposure | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: May emit corrosive fumes and toxic gases (carbon oxides, nitrogen oxides, boron oxides) upon combustion.[1][4]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment.[1][4]
-
Environmental Precautions: Should not be released into the environment.
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4] After picking up, wash the area with soap and water.
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document aggregates information on the solubility of structurally similar compounds and outlines a comprehensive, standardized protocol for its empirical determination.
Introduction to this compound
This compound is a heterocyclic compound frequently utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in medicinal chemistry is significant for the synthesis of complex organic molecules. The physical properties of this compound, such as its solid form and melting point of approximately 95-99 °C, are well-documented.[1][2] Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Predicted Solubility Profile
Boronic acid pinacol esters generally exhibit enhanced solubility in a range of organic solvents compared to their corresponding free boronic acids.[3][4] This increased solubility is attributed to the presence of the lipophilic pinacol group, which reduces the polarity of the molecule. Studies on analogous compounds, such as phenylboronic acid pinacol ester, have shown high solubility in chlorinated solvents like chloroform and good solubility in ketones, ethers, and hydrocarbons.[4][5] Another example, (dimethylphenylsilyl)boronic acid pinacol ester, is reported to be well-soluble in all common organic solvents.[6]
Based on these general trends and the structure of this compound, a predicted qualitative solubility profile in common laboratory solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF) | High | Good solvation of the ester and isoxazole moieties. |
| Acetone | High | Similar to THF, the polar aprotic nature should effectively dissolve the compound. Phenylboronic acid pinacol ester shows good solubility in acetone.[3][4] | |
| Acetonitrile (ACN) | Moderate to High | A common solvent in chromatography, it is expected to be a good solvent for this compound. | |
| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, its high polarity should lead to good solubility. | |
| Chlorinated | Dichloromethane (DCM) | High | Chlorinated solvents are generally excellent for boronic esters. Phenylboronic acid pinacol ester exhibits its highest solubility in chloroform.[4] |
| Chloroform | High | Similar to DCM, expected to be an excellent solvent. | |
| Ethers | Diethyl ether | Moderate | Expected to be a reasonably good solvent, though potentially less effective than more polar ethers like THF. Phenylboronic acid pinacol ester is soluble in dipropyl ether.[4] |
| Esters | Ethyl acetate (EtOAc) | High | A moderately polar solvent that is generally effective for a wide range of organic compounds. |
| Alcohols | Methanol (MeOH) | Moderate | The polar, protic nature may lead to some solubility, but the potential for transesterification under certain conditions should be considered. |
| Ethanol (EtOH) | Moderate | Similar to methanol. | |
| Hydrocarbons | Hexane | Low | The non-polar nature of hexane is unlikely to effectively solvate the polar isoxazole and boronic ester groups. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[4][5] |
| Toluene | Moderate | The aromatic nature may provide better interaction compared to aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered solution with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a key building block in modern medicinal chemistry, particularly valued for its role in synthesizing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[1] The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method, is frequently employed to incorporate the 3,5-dimethylisoxazole moiety into various molecular scaffolds.[2] This functional group often serves as an acetyl-lysine mimetic, crucial for binding to the active sites of bromodomains.[3] These application notes provide detailed protocols and data for the use of this compound in Suzuki coupling reactions for the development of potent and selective BET inhibitors.
Data Presentation
The following table summarizes the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The data is compiled from a representative study focused on reaction optimization, highlighting the versatility of this building block.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2.5) | RuPhos (5) | K₂CO₃ | THF/H₂O (5:1) | 80 | 16 | 78 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF | 90 | 6 | 88 |
| 5 | 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O (3:1) | 100 | 10 | 81 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, THF, DMF)
-
Degassed Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous organic solvent and degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 6-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol for AlphaScreen Assay for BRD4 Inhibition
This protocol describes a bead-based proximity assay to determine the inhibitory activity of synthesized compounds against the BRD4 bromodomain.[1][4]
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (in DMSO)
-
384-well microplate
-
AlphaScreen-capable microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the assay buffer, GST-tagged BRD4 protein, and the test compound dilutions.
-
Add the biotinylated histone H4 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
In a separate tube, mix the Streptavidin-coated Donor beads and anti-GST Acceptor beads in the assay buffer. Add this mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate IC₅₀ values from the resulting dose-response curves.
Mandatory Visualizations
Caption: BET bromodomain signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and evaluation of BET inhibitors.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its primary significance lies in the ability of the 3,5-dimethylisoxazole moiety to serve as a bioisostere for acetylated lysine[1][2][3]. This mimicry allows for the design of small molecules that can competitively inhibit protein-protein interactions involving acetylated lysine residues, a key mechanism in epigenetic regulation. This document provides detailed application notes on its use in the development of Bromodomain and Extra-Terminal (BET) inhibitors, including quantitative data for representative compounds and detailed experimental protocols.
Application Notes: Development of BET Bromodomain Inhibitors
A prominent application of this compound is in the synthesis of potent and selective inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[4][5][6]. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc[6].
Mechanism of Action:
The 3,5-dimethylisoxazole core of inhibitors synthesized from this boronic ester acts as an effective mimic of the acetyl-lysine (KAc) side chain[1][2][7]. It occupies the KAc-binding pocket within the bromodomain, preventing the native interaction with acetylated histones. This disruption of the BET-histone interaction leads to the suppression of oncogene transcription, which in turn can induce cell cycle arrest and apoptosis in cancer cells[6][7]. Consequently, inhibitors incorporating this scaffold have shown significant anti-proliferative effects in various cancer cell lines, particularly hematopoietic malignancies like acute myeloid leukemia (AML)[3][6].
Caption: Mechanism of BET bromodomain inhibition.
Quantitative Data
The following table summarizes the in vitro activity of representative BET inhibitors synthesized using this compound. The data highlights the potency of these compounds against different bromodomains.
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 8 | BRD4(1) | 160 | MV4;11 (AML) | 0.794 | [3] |
| Compound 9 | BRD4(1) | 120 | MV4;11 (AML) | 0.616 | [3] |
| Compound 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [6] |
| BRD4(2) | 180 | MV4-11 | 0.09 | [6] |
Experimental Protocols
The key reaction for incorporating the 3,5-dimethylisoxazole moiety is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the isoxazole ring and an aryl or heteroaryl halide.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the coupling of this compound with a substituted aryl bromide, a common step in the synthesis of BET inhibitors[4].
Materials:
-
Aryl bromide (e.g., 6-bromoisatin derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (typically a 4:1 or 5:1 ratio of Dioxane:Water)
-
Nitrogen or Argon source
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cesium Carbonate, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).
-
Degassing: Sparge the resulting mixture with the inert gas for another 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv) to the flask under a positive flow of inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a valuable reagent in medicinal chemistry and materials science for the synthesis of complex organic molecules. Its isoxazole core is a common motif in many biologically active compounds. This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl halides, a robust and widely used method for the formation of carbon-carbon bonds.[1] The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[2]
The protocol detailed below is a representative example based on established methodologies for challenging heteroaryl couplings, providing a solid starting point for researchers.[3] Optimization of reaction parameters may be necessary for different substrates to achieve optimal yields.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich | 832114-00-8 | Store in a cool, dry place. |
| Aryl Halide (e.g., 3-Bromoquinoline) | Various | Varies | Substrate scope can be broad.[4] |
| Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) | Various | Varies | Choice of catalyst and ligand is crucial for reaction efficiency.[3] |
| Ligand (e.g., SPhos, XPhos) | Various | Varies | Bulky, electron-rich phosphine ligands are often effective.[3] |
| Base (e.g., K2CO3, Cs2CO3, K3PO4) | Various | Varies | Base selection can significantly impact reaction outcome.[5] |
| Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) | Various | Varies | Ensure solvent is dry and degassed. |
| Deionized Water | In-house | N/A | For aqueous workup. |
| Saturated Sodium Bicarbonate Solution | In-house | N/A | For aqueous workup. |
| Brine | In-house | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Various | Varies | For drying the organic layer. |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Various | Varies | For purification of the final product. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
1. Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
2. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature may vary depending on the substrates and catalyst system.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
4. Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Reaction Parameters and Expected Results
The following table summarizes typical reaction parameters that can be optimized for the Suzuki-Miyaura coupling of this compound. The choice of parameters can significantly influence the reaction yield.
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl.[1] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | The choice of palladium precatalyst can be critical, especially for challenging couplings.[3] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃, dppf | Electron-rich and bulky monophosphine ligands often improve reaction efficiency with heteroaryl substrates.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, CsF | The strength and nature of the base can influence the rate of transmetalation and suppress side reactions. An aqueous solution of the base is often used.[6] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/Water | A mixture of an organic solvent and water is common. The solvent should be degassed to prevent catalyst deactivation. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive aryl chlorides. Microwave irradiation can also be employed to accelerate the reaction.[6] |
| Yield | 40-95% | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality solvent/reagents; Inappropriate base or temperature. | Use a fresh batch of catalyst and ligand; Ensure proper degassing of solvent and inert atmosphere setup; Use anhydrous solvent; Screen different bases and temperatures. |
| Protodeborylation of Boronic Ester | Presence of water; Inappropriate base; Prolonged reaction time at high temperature. | Use anhydrous conditions; Switch to a milder base (e.g., K₂CO₃); Monitor the reaction closely and stop it once the starting material is consumed.[7] |
| Formation of Side Products | Homocoupling of the aryl halide or boronic ester; Catalyst decomposition. | Lower the catalyst loading; Use a more effective ligand to promote cross-coupling over side reactions. |
| Difficulty in Purification | Close polarity of product and starting materials/byproducts. | Optimize the reaction to go to full conversion; Try a different mobile phase for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethylisoxazole-4-boronic acid pinacol ester as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a versatile heterocyclic building block extensively utilized in modern organic synthesis. Its unique structural features, combining a reactive boronic ester moiety with a stable isoxazole core, make it a valuable reagent for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of biologically active compounds, particularly bromodomain inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 832114-00-8 | [1] |
| Molecular Formula | C₁₁H₁₈BNO₃ | [1] |
| Molecular Weight | 223.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95-99 °C | [1] |
| Synonyms | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | [1] |
Applications in Organic Synthesis
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the isoxazole ring and various aryl or heteroaryl partners, providing a straightforward route to highly functionalized molecules.
A significant area of application is in medicinal chemistry, where the 3,5-dimethylisoxazole motif is recognized as a bioisostere for an acetylated lysine residue. This mimicry has led to its incorporation into potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are promising targets for cancer therapy.[2]
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl and biheteroaryl compounds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) proceeds in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of a BET Bromodomain Inhibitor Precursor
This protocol details the Suzuki-Miyaura cross-coupling of this compound with a substituted 6-bromoisatin derivative, a key step in the synthesis of potent BET inhibitors.[3]
Reaction Scheme:
Caption: Synthesis of a BET inhibitor precursor via Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Substituted 6-Bromoisatin | - | 1.0 | 1.0 |
| This compound | 223.08 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Procedure:
-
To a reaction vessel, add the substituted 6-bromoisatin (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv), to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled isatin intermediate.
Expected Yield: Yields for this type of reaction are typically in the range of 60-85%, depending on the specific substrate.
Experimental Workflow
The following diagram illustrates a general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
References
Application Notes and Protocols for the Synthesis of Bromodomain Inhibitors Using 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent bromodomain inhibitors utilizing 3,5-Dimethylisoxazole-4-boronic acid pinacol ester as a key building block. The focus is on the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in various cancers.
Introduction to Bromodomain Inhibitors and the Role of 3,5-Dimethylisoxazole
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1] The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that have emerged as important therapeutic targets in oncology and inflammatory diseases.[2] Small-molecule inhibitors of BET bromodomains have shown significant therapeutic potential by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[3][4]
The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, capable of forming key interactions within the bromodomain binding pocket.[5][6] Specifically, the isoxazole oxygen can form a hydrogen bond with a conserved asparagine residue, while the nitrogen atom can participate in a water-mediated hydrogen bond.[2] this compound is a versatile reagent that enables the incorporation of this privileged scaffold into various molecular frameworks, most commonly through the Suzuki-Miyaura cross-coupling reaction.[2][7]
Data Presentation: Potency of Synthesized Bromodomain Inhibitors
The following table summarizes the in vitro potency of representative bromodomain inhibitors synthesized using a 3,5-dimethylisoxazole core. The data highlights the efficacy of these compounds against the first bromodomain of BRD4 (BRD4(1)) and their anti-proliferative effects in cancer cell lines.
| Compound ID | Target | IC50 (nM) vs. BRD4(1) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 11h | BRD4(1) / BRD4(2) | 27.0 / 180 | HL-60 | 0.120 | [8] |
| MV4-11 | 0.09 | [8] | |||
| Compound 3 | BRD4(1) | 4800 | - | - | [5][9] |
| Compound 16 | CBP / BRD4 | 159 / 6590 | - | - | [10] |
Signaling Pathway: BET Bromodomain Inhibition of the c-MYC Oncogene
BET proteins, particularly BRD4, play a pivotal role in regulating the transcription of the c-MYC oncogene, a key driver of cell proliferation and tumorigenesis.[3] BRD4 binds to acetylated histones at super-enhancer regions associated with the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex.[11] This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of the MYC gene.[1][11] BET bromodomain inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[3] This prevents the recruitment of the transcriptional machinery, leading to the suppression of c-MYC expression and subsequent cell cycle arrest and inhibition of tumor growth.[3][12]
Caption: BET inhibitor action on c-MYC transcription.
Experimental Workflow: Suzuki-Miyaura Coupling
The synthesis of bromodomain inhibitors featuring the 3,5-dimethylisoxazole moiety is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the this compound and a suitable aryl or heteroaryl halide.
Caption: Suzuki-Miyaura coupling experimental workflow.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or THF)
-
Water (typically 10-25% of the organic solvent volume)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and water to the flask.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure deoxygenation.
-
Add the palladium catalyst (0.05-0.1 equiv) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired bromodomain inhibitor.
Protocol 2: Synthesis of a Specific Bromodomain Inhibitor Precursor (Example)
This protocol is adapted from the synthesis of precursors for isoxazole azepine BET inhibitors.[7]
Reaction: Suzuki coupling of a bromo-thiophene derivative with this compound.
Materials:
-
Bromo-thiophene derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the bromo-thiophene derivative, this compound, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Deoxygenate the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the coupled product.
These protocols provide a solid foundation for the synthesis and exploration of novel bromodomain inhibitors based on the 3,5-dimethylisoxazole scaffold. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve maximum yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the utilization of 3,5-dimethylisoxazole-4-boronic acid pinacol ester in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of complex organic molecules, with a focus on applications in pharmaceutical and materials science research.
Introduction
This compound is a versatile heterocyclic building block in modern organic synthesis. Its stable pinacol ester form allows for convenient handling and storage, while the isoxazole motif is a common scaffold in many biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. This document details the experimental conditions for coupling this compound with various organic electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. A notable application of an isoxazole-4-boronic acid pinacol ester has been demonstrated in a domino Suzuki coupling-isoxazole fragmentation reaction to yield arylacetonitriles.[1][2][3] This transformation highlights the utility of this reagent as a masked cyanomethyl anion equivalent.
This protocol describes the one-pot synthesis of arylacetonitriles from aryl bromides using an isoxazole-4-boronic acid pinacol ester.
Reaction Scheme:
Ar-Br + this compound --(Pd catalyst, base)--> Ar-CH₂-CN
Materials:
-
Aryl bromide
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and PdCl₂(dppf) (0.1 equiv).
-
Add DMSO to achieve a 0.1 M solution based on the aryl bromide.
-
Add a 1 M aqueous solution of KF (3.0 equiv).
-
Seal the reaction vessel and heat the mixture to 130 °C under an inert atmosphere.
-
Stir the reaction for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Cyanophenylacetonitrile | 88 |
| 2 | 4-Bromoacetophenone | 4-Acetylphenylacetonitrile | 85 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(cyanomethyl)benzoate | 82 |
| 4 | 4-Bromotoluene | 4-Methylphenylacetonitrile | 75 |
| 5 | 1-Bromo-4-methoxybenzene | 4-Methoxyphenylacetonitrile | 70 |
Yields are isolated yields as reported in the literature for a similar isoxazole-4-boronic acid pinacol ester.[1][2]
Experimental Workflow:
Caption: Workflow for the domino Suzuki coupling-isoxazole fragmentation.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While no specific literature reports were identified for the direct Sonogashira coupling of this compound, a closely related transformation involving the coupling of 4-iodo-3,5-disubstituted isoxazoles with terminal alkynes provides a relevant protocol.[4] For the application of the boronic ester, it would first need to be converted to the corresponding 4-haloisoxazole.
Reaction Scheme:
4-Iodo-3,5-dimethylisoxazole + Terminal Alkyne --(Pd/Cu catalyst, base)--> 4-Alkynyl-3,5-dimethylisoxazole
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add the solvent and then triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Catalytic Cycle:
References
- 1. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the strategic use of specialized building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a critical reagent, particularly in the creation of targeted kinase inhibitors. This application note delves into the multifaceted role of this isoxazole derivative in drug discovery, with a special focus on its application in the synthesis of the potent dual Tie-2 and p38 MAPK inhibitor, pexmetinib. Detailed protocols and supporting data are provided to guide researchers in leveraging this valuable compound for their own discovery programs.
Introduction
The isoxazole motif is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The incorporation of a boronic acid pinacol ester at the 4-position of the 3,5-dimethylisoxazole core transforms it into a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. This compound, with its stable pinacol ester protecting group, offers excellent reactivity and stability, making it an ideal coupling partner in multi-step syntheses of drug candidates.
Application in the Synthesis of Pexmetinib (ARRY-614)
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of pexmetinib (ARRY-614).[4] Pexmetinib is a potent and selective dual inhibitor of the receptor tyrosine kinase Tie-2 and the mitogen-activated protein kinase p38 (p38 MAPK).[5][6] Both Tie-2 and p38 MAPK are implicated in the pathophysiology of various diseases, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5][6] The isoxazole moiety of pexmetinib, introduced via the Suzuki-Miyaura coupling of this compound, is crucial for its binding affinity and overall pharmacological profile.
Quantitative Data: Kinase Inhibitory Activity of Pexmetinib
The following table summarizes the in vitro inhibitory activity of pexmetinib against its primary targets and a panel of other kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| Tie-2 | 1 | [7] |
| p38α | 35 | [7] |
| p38β | 26 | [7] |
| Abl | 4 | [7] |
| Arg | 10 | [7] |
| FGFR1 | 28 | [7] |
| Flt1 | 47 | [7] |
| Flt4 | 42 | [7] |
| Fyn | 41 | [7] |
| Hck | 26 | [7] |
| Lyn | 25 | [7] |
| MINK | 26 | [7] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, a key step in the synthesis of pexmetinib and other kinase inhibitors.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a stream of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Kinase Inhibitor Screening Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for screening the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compound (e.g., pexmetinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In the wells of an assay plate, add the kinase, the kinase substrate, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Visualizations
References
- 1. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pexmetinib suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced derivatives from 3,5-dimethylisoxazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry. The focus is on its application in creating potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which are significant targets in oncology.
Introduction
This compound is a versatile reagent primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. The 3,5-dimethylisoxazole motif is a recognized bioisostere for acetylated lysine (KAc), enabling derivatives to function as potent mimics that bind to the KAc-binding pocket of bromodomains.[1][2] This has led to its widespread use in the development of inhibitors for epigenetic targets such as BRD4, which plays a critical role in regulating the transcription of key oncogenes like c-Myc.[3] The following protocols detail the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, two fundamental methods for elaborating this scaffold into biologically active molecules.
Signaling Pathway: BRD4 Inhibition
The derivatives synthesized from this compound can function as potent BRD4 inhibitors. BRD4 is a "reader" protein that recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of target genes. In many cancers, BRD4 is responsible for upregulating the expression of the proto-oncogene c-Myc. The 3,5-dimethylisoxazole core of the synthesized inhibitors mimics the acetylated lysine, competitively binding to the BRD4 bromodomain. This prevents BRD4 from binding to chromatin, thereby downregulating c-Myc transcription and inhibiting cancer cell proliferation.[3]
Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.
Key Synthetic Methods and Protocols
The primary methods for derivatizing this compound are the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl halides. It is a cornerstone reaction in the synthesis of complex molecules, including potent BRD4 inhibitors.[3]
References
Catalytic Systems for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a valuable intermediate in pharmaceutical and organic chemistry.[1][2] The protocols focus on two primary catalytic methodologies: Palladium-catalyzed Miyaura Borylation and Iridium-catalyzed C-H Borylation.
I. Introduction
This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[3] Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds with a wide range of (hetero)aryl halides.[1][4] This allows for the construction of diverse molecular scaffolds, including those found in kinase inhibitors.[5] The isoxazole moiety itself is a significant pharmacophore present in numerous approved drugs.[2][6]
Two predominant catalytic strategies for the synthesis of this boronic ester are the Miyaura borylation of a pre-functionalized isoxazole and the more recent, direct C-H activation/borylation approach.
II. Catalytic Methodologies
1. Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronate esters from the corresponding halides or triflates.[7][8][9] This reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.[7][9]
Key Advantages:
-
High yields and functional group tolerance.[8]
-
Well-established and reliable methodology.
-
Readily available catalysts and reagents.
Reaction Scheme:
A common route involves the reaction of a 4-halo-3,5-dimethylisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Caption: Palladium-catalyzed Miyaura borylation of 4-iodo-3,5-dimethylisoxazole.
2. Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized substrates.[10][11] This method is particularly valuable for the late-stage functionalization of complex molecules.[10][12] The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H bond.[13]
Key Advantages:
-
Direct conversion of C-H bonds to C-B bonds.[10]
-
High atom economy.
Logical Workflow for Iridium-Catalyzed C-H Borylation:
Caption: General experimental workflow for Iridium-catalyzed C-H borylation.
III. Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Miyaura Borylation
This protocol is adapted from a procedure for the synthesis of a similar isoxazole boronic ester.[1]
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Synthesis via Iridium-Catalyzed C-H Borylation (General Procedure)
This is a general protocol based on established methods for the iridium-catalyzed C-H borylation of heterocycles.[10][13][14] Optimization of the ligand and reaction conditions may be necessary.
Materials:
-
3,5-Dimethylisoxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium precursor)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)
-
Cyclohexane or Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add 3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(COD)OMe]₂ (0.015 equiv), and dtbpy (0.03 equiv) to a reaction vial.
-
Add anhydrous solvent (e.g., cyclohexane or THF).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.
-
Monitor the reaction for the formation of the desired product, paying attention to regioselectivity.
-
Upon completion or consumption of the starting material, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the this compound.
IV. Data Presentation
Table 1: Comparison of Catalytic Systems for Boronic Ester Synthesis
| Parameter | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 4-Halo-3,5-dimethylisoxazole | 3,5-Dimethylisoxazole |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) | Iridium complex (e.g., [Ir(COD)OMe]₂) |
| Catalyst Loading | 1-5 mol% | 1-3 mol% |
| Boron Source | Bis(pinacolato)diboron | Bis(pinacolato)diboron |
| Base/Additives | Base required (e.g., KOAc, K₂CO₃) | Ligand required (e.g., dtbpy) |
| Temperature | 70-100 °C | 80-100 °C |
| Reported Yield | 66%[1] | Substrate-dependent |
| Key Advantage | High reliability and predictability | Atom economy, direct functionalization |
V. Applications in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of more complex molecules.[1][4]
General Suzuki-Miyaura Coupling Protocol:
-
Combine this compound (1.2 equiv), the desired aryl/heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel.
-
Add a suitable solvent system (e.g., toluene/methanol/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by chromatography or recrystallization.
Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
VI. Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium and iridium catalysts can be toxic and should be handled with care.
-
Boronic acids and their esters can be irritants. Avoid inhalation and contact with skin and eyes.
-
Reactions under pressure or at elevated temperatures should be conducted with appropriate safety shielding.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-dimethylisoxazole-4-boronic acid pinacol ester as a versatile building block in the synthesis of complex heterocyclic compounds. This reagent is particularly valuable in drug discovery and development, enabling the creation of novel molecules with potential therapeutic applications.
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its stability, ease of handling, and reactivity make it an ideal partner for coupling with a variety of aryl and heteroaryl halides. The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[2][3] This document outlines detailed protocols for its application in the synthesis of potent Bromodomain and Extra-Terminal (BET) inhibitor BRD4, a promising target in cancer therapy, and other complex heterocyclic systems.
Key Applications
The primary application of this compound is in the construction of carbon-carbon bonds with sp2-hybridized carbon atoms of heteroaromatic systems. This is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.
Synthesis of BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-Myc and is a validated target in various cancers. This compound has been successfully employed in the synthesis of potent BRD4 inhibitors.[4]
A key synthetic step involves the Suzuki coupling of the boronic ester with a halogenated quinazolinone or pyridone core.
General Workflow for BRD4 Inhibitor Synthesis
Caption: Workflow for the synthesis and evaluation of BRD4 inhibitors.
BRD4 Signaling Pathway and Inhibition
Caption: Inhibition of the BRD4 signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a Dihydroquinazolinone-based BRD4 Inhibitor
This protocol details the synthesis of 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one, a potent BRD4 inhibitor.[5]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials:
-
6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
To a reaction vessel, add 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one (0.52 mmol, 1.0 equiv).
-
Add this compound (1.04 mmol, 2.0 equiv).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (0.052 mmol, 0.1 equiv).
-
Add potassium carbonate (1.04 mmol, 2.0 equiv).
-
Add a solvent mixture of N,N-dimethylformamide (1 ml), methanol (1 ml), and toluene (3 ml).
-
Purge the reaction mixture with nitrogen gas.
-
Heat the mixture to 70°C and stir for 24 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Compound | Role | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one | Starting Material | 499.38 | 259.7 | 0.52 | 1.0 |
| This compound | Reagent | 223.08 | 232.0 | 1.04 | 2.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex | Catalyst | 816.64 | 42.5 | 0.052 | 0.1 |
| Potassium carbonate | Base | 138.21 | 143.7 | 1.04 | 2.0 |
| Product: 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one | - | 516.58 | - | - | - |
Table 1: Reagents for BRD4 Inhibitor Synthesis
| Parameter | Value |
| Reaction Time | 24 hours |
| Temperature | 70°C |
| Solvent System | Toluene/DMF/Methanol |
| Yield | Not explicitly stated in the provided context |
| Biological Activity (IC₅₀) | |
| BRD4(1) | 27.0 nM[4] |
| BRD4(2) | 180 nM[4] |
| HL-60 Cell Proliferation | 0.120 µM[4] |
| MV4-11 Cell Proliferation | 0.09 µM[4] |
Table 2: Reaction Conditions and Biological Activity Data
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Heteroaryl Halides
This general protocol can be adapted for the coupling of this compound with various heteroaryl halides (e.g., bromopyridines, chloropyrimidines, iodoindoles).
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
In a reaction vessel, combine the heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system with water was used, separate the organic layer. If not, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The optimal catalyst, base, solvent, and temperature will depend on the specific heteroaryl halide used and may require optimization. For electron-deficient heterocycles, stronger bases and more electron-rich phosphine ligands on the palladium catalyst may be necessary.
Data Summary
| Product Type | Heterocyclic Core | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one | Quinazolinone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/DMF/MeOH | 70 | 24 | - | [5] |
| Pyridone-based BRD4 inhibitors | Pyridone | - | - | - | - | - | - | [6] |
Table 3: Summary of Synthetic Applications (Note: Detailed conditions for the pyridone-based inhibitors were not available in the provided search results.)
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its application in the development of potent BRD4 inhibitors highlights its importance in modern drug discovery. The provided protocols offer a starting point for researchers to utilize this valuable building block in their own synthetic endeavors.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using this compound is resulting in low to no yield. What are the first things I should check?
A1: When encountering low yields, a systematic check of your reagents and reaction conditions is crucial. Here are the initial steps:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are active. Phosphine ligands can be sensitive to air and may oxidize over time. Using newer reagents or a fresh batch is advisable.[1] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.[2]
-
Reagent Purity: Verify the purity of your aryl halide, base, and the this compound. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Ensure your reaction is being heated to the appropriate temperature. Inconsistent or incorrect heating can significantly slow down or halt the reaction.
Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic esters.[2][3] Here are several strategies to mitigate it:
-
Anhydrous Conditions: Water is a primary proton source for this side reaction.[4] Switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce protodeboronation.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) can be effective, especially in anhydrous conditions.[4][5]
-
Slow Release of Boronic Acid: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, ensuring a slow release of the active boronic acid species can be beneficial. This is an inherent advantage of using the ester form.[2]
-
Reaction Time: Minimize the reaction time. Once the reaction has reached completion, work it up promptly to avoid prolonged exposure of the boronic ester to basic conditions.
Q3: Homocoupling of the boronic ester is another major side product I'm isolating. What causes this and how can it be prevented?
A3: The homocoupling of boronic esters to form a bi-isoxazole species is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6] To prevent this:
-
Rigorous Degassing: As mentioned for improving overall yield, thorough degassing of your solvents and reaction setup is the most effective way to remove oxygen.[4]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species that may lead to homocoupling.
-
Control of Stoichiometry: Using a slight excess of the aryl halide relative to the boronic ester can sometimes disfavor the homocoupling of the boronic ester.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues with your Suzuki reaction.
Problem: Low Yield of Desired Product
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low yield issues.
Data Presentation: Reaction Parameter Optimization
The following tables summarize general starting points for optimizing your Suzuki reaction with this compound. Yields are highly substrate-dependent, but these trends provide a basis for optimization.
Table 1: Effect of Different Bases on Yield
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield Range | Notes |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | Moderate to Good | A common and effective choice.[7] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 90-100 | Moderate to Good | Often provides higher yields, especially for challenging couplings. |
| 3 | K₃PO₄ (2.0) | Toluene | 100-110 | Good to Excellent | A strong, non-nucleophilic base, good for sensitive substrates.[8] |
| 4 | KF (3.0) | Anhydrous Dioxane | 110 | Variable | Can be effective in suppressing protodeboronation.[4] |
Table 2: Common Catalysts and Ligands for Heteroaryl Couplings
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Notes |
| 1 | Pd(PPh₃)₄ (2-5) | - | Toluene/Ethanol/H₂O | 80-100 | A classic, often effective catalyst. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Dioxane/H₂O | 100 | Buchwald ligands are often excellent for heteroaryl couplings.[8] |
| 3 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Toluene | 100 | Another highly active Buchwald catalyst system.[8] |
| 4 | Pd(dppf)Cl₂ (2-5) | - | DMF/H₂O | 90 | A robust and widely used catalyst.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate the flask and backfill with inert gas, repeating this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Then, add the degassed solvent (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol for Setting Up an Anhydrous Suzuki Reaction
This protocol is recommended to minimize protodeboronation.
Materials:
-
All glassware oven-dried overnight.
-
Anhydrous solvents (e.g., dioxane, toluene) purchased or freshly distilled.
-
Anhydrous base (e.g., KF, Cs₂CO₃) stored in a desiccator.
Procedure:
-
Setup: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Addition: Add the solid reagents (aryl halide, boronic ester, anhydrous base, catalyst, and ligand) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via a syringe that has been purged with inert gas.
-
Reaction and Workup: Proceed with the reaction as described in the general protocol. The workup remains the same.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. The following information is designed to address common challenges encountered during the purification of this product.
Troubleshooting Guide
Issue: Product decomposition or loss of pinacol group during silica gel column chromatography.
This is a common issue as boronic acid pinacol esters can be sensitive to the acidic nature of silica gel and susceptible to hydrolysis.[1] This can lead to the formation of the corresponding boronic acid, which may be more polar and either remain on the column or elute with different solvent systems, resulting in yield loss and impure product.
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base to neutralize acidic sites. A common method is to slurry the silica gel in a non-polar solvent (e.g., hexane/ethyl acetate mixture) and add a small amount of triethylamine (NEt3).[2] Stir until the fishy odor of triethylamine is persistent in the supernatant, indicating the silica is neutralized.[2]
-
Use Boric Acid Impregnated Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption and degradation of pinacol boronic esters during chromatography.[3][4]
-
Use a Short Column: A shorter silica gel column minimizes the contact time between the compound and the stationary phase, which can reduce the extent of on-column decomposition.[5]
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel and can be more suitable for purifying sensitive boronic esters.[6]
Issue: Product is over-adsorbed on the silica gel column and does not elute with the expected solvent system.
Over-adsorption is a frequent problem when purifying boronic esters via column chromatography.[2][3][4][5]
Solutions:
-
Modify the Eluent: Sometimes, a change in the eluent system can overcome strong adsorption. For instance, using a heptane/isopropanol mixture has been reported to be effective for some boronic esters.[5]
-
Deactivation of Silica Gel: As mentioned previously, deactivating the silica gel with triethylamine or impregnating it with boric acid can significantly reduce over-adsorption.[2][3][4]
Issue: The purified product is contaminated with the corresponding boronic acid.
The presence of the boronic acid impurity is a strong indicator of hydrolysis of the pinacol ester.
Solutions:
-
Minimize Water Content: Ensure all solvents and glassware are dry. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
-
Aqueous Work-up Conditions: During the reaction work-up, minimize the time the product is in contact with aqueous layers, especially under acidic conditions.[7][8]
-
Purification via Derivatization: If direct purification is challenging, consider converting the pinacol ester to a more stable derivative for purification, followed by regeneration of the pinacol ester or conversion to the boronic acid.
-
Diethanolamine (DEA) Boronate Formation: React the crude pinacol ester with diethanolamine. The resulting DEA boronate is often a crystalline solid that can be easily isolated by filtration.[5][7][8] This derivative can then be hydrolyzed back to the boronic acid or potentially converted back to the pinacol ester.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities include unreacted starting materials, by-products from the borylation reaction, and the corresponding 3,5-Dimethylisoxazole-4-boronic acid, which forms via hydrolysis of the pinacol ester.[9][1]
Q2: Can I use reverse-phase HPLC for purification?
While possible, reverse-phase HPLC can be challenging due to the on-column hydrolysis of the pinacol ester, especially with typical acidic mobile phase modifiers like formic acid or TFA.[9] If reverse-phase HPLC is necessary, using a highly basic mobile phase (e.g., pH 12.4) and an aprotic, non-aqueous diluent for the sample can help to stabilize the pinacol ester.[1]
Q3: Is recrystallization a viable purification method?
Yes, recrystallization can be a very effective method for purifying this compound, which is a solid at room temperature.[10] A common solvent system for recrystallization of boronic esters is a mixture of a "good" solvent where the compound is soluble (e.g., ethyl acetate) and an "anti-solvent" where it is less soluble (e.g., ethanol or hexanes) to induce crystallization.[2][5][6]
Q4: What is a typical yield I can expect from column chromatography purification?
A literature procedure for the synthesis of this compound reports a yield of 66% after purification by column chromatography using 10% diethyl ether in hexane as the eluent.[10] However, the yield can vary significantly depending on the scale of the reaction, the purity of the crude product, and the specific chromatographic conditions used.
Quantitative Data Summary
The following table summarizes reported yields for purification and derivatization procedures relevant to boronic acid pinacol esters.
| Procedure | Substrate | Yield (%) | Reference |
| Column Chromatography | This compound | 66 | [10] |
| Transesterification to DEA Boronate | Various alkylpinacolyl boronic esters | up to 97 | [7][8] |
| Hydrolysis of DEA Boronate to Boronic Acid | Various DEA boronates | 69 - 95 | [7][8] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is adapted from a literature procedure.[10]
-
Preparation of the Crude Product: After the reaction is complete, the solvent is removed under vacuum. The residue is taken up in diethyl ether and filtered through a plug of silica gel to remove baseline impurities. The filtrate is concentrated.
-
Column Preparation: A chromatography column is packed with silica gel using a slurry method with hexane.
-
Loading the Sample: The concentrated crude product is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.
-
Elution: The column is eluted with a solvent system of 10% diethyl ether in hexane.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a white crystalline solid.[10]
Protocol 2: Purification via Diethanolamine (DEA) Boronate Derivative
This is a general procedure for the derivatization and hydrolysis of pinacol boronic esters.[7][8]
-
Formation of the DEA Boronate:
-
Dissolve the crude this compound in diethyl ether.
-
Add a slight excess (1.1 equivalents) of diethanolamine to the solution at room temperature.
-
A white precipitate of the DEA boronate should form within minutes. Stir for approximately 30 minutes to ensure complete reaction.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Hydrolysis to the Boronic Acid (if desired):
-
Suspend the purified DEA boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously for about 20 minutes.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the boronic acid.
-
Visualization
Caption: Troubleshooting workflow for the purification of boronic acid pinacol esters.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
stability and degradation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Degradation Overview
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] While the pinacol ester form offers enhanced stability compared to the corresponding boronic acid, it is still susceptible to degradation under certain conditions.[2] The primary degradation pathways include hydrolysis to 3,5-dimethylisoxazole-4-boronic acid and protodeboronation, especially under the basic conditions often employed in coupling reactions.[3][4] Oxidative degradation can also occur, leading to the formation of phenolic byproducts.[5][6]
The purity of the boronic acid pinacol ester is crucial for successful and reproducible coupling reactions, as impurities can poison the catalyst or lead to unwanted side reactions, ultimately lowering the yield of the desired product.[7]
General Stability Profile
| Condition | Stability of this compound | Primary Degradation Pathway(s) |
| pH | ||
| Acidic (pH < 4) | Moderate; hydrolysis can be catalyzed. | Hydrolysis to boronic acid |
| Neutral (pH 4-8) | Generally stable, but hydrolysis can occur, especially at physiological pH.[8] | Slow hydrolysis to boronic acid |
| Basic (pH > 8) | Prone to degradation, especially at elevated temperatures.[9] | Hydrolysis to boronic acid, Protodeboronation |
| Temperature | ||
| Low Temperature (-20°C to 4°C) | High; recommended for long-term storage.[9][10] | Minimal degradation |
| Room Temperature | Moderate; stable for shorter periods when protected from moisture.[9] | Slow hydrolysis |
| Elevated Temperature (>40°C) | Low; degradation rate increases significantly.[3] | Hydrolysis, Protodeboronation, Potential thermal decomposition of the isoxazole ring |
| Atmosphere | ||
| Inert (Argon, Nitrogen) | High; recommended for storage and reactions. | Minimal degradation |
| Air (Oxygen and Moisture) | Low; susceptible to hydrolysis and oxidation.[5] | Hydrolysis, Oxidation |
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in experimental settings, particularly in Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Degraded Boronic Ester: The pinacol ester may have hydrolyzed to the less reactive boronic acid or undergone protodeboronation.
-
Inactive Catalyst: The palladium catalyst may be inactive.
-
Solution: Use a fresh batch of catalyst. Consider using more robust pre-catalysts that are less sensitive to air and moisture.[11]
-
-
Inappropriate Reaction Conditions: The base, solvent, or temperature may not be optimal.
-
Presence of Oxygen: Oxygen can lead to the formation of homocoupling byproducts and catalyst decomposition.[12]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[12]
-
Issue 2: Formation of Significant Byproducts
Possible Byproducts and Mitigation Strategies:
-
Homocoupling of the Boronic Ester: This results in a bi-isoxazole byproduct.
-
Protodeboronation Product (3,5-Dimethylisoxazole): The boronic ester group is replaced by a hydrogen atom.
-
Cause: This is a common side reaction, especially under harsh basic conditions, high temperatures, or in the presence of excess water.[3]
-
Solution: Use milder bases (e.g., K₃PO₄ instead of NaOH).[3] Minimize the amount of water in the reaction, or consider anhydrous conditions if feasible.[3] Lowering the reaction temperature can also reduce the rate of protodeboronation.[3]
-
-
Phenolic Byproduct (4-hydroxy-3,5-dimethylisoxazole):
-
Cause: Can result from oxidative degradation of the boronic ester.[5]
-
Solution: Maintain an inert atmosphere throughout the reaction to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, such as in a refrigerator (4°C) or freezer.[9][10] This minimizes exposure to moisture and air, which can cause hydrolysis and oxidation.
Q2: My boronic ester has been stored for a while. How can I check its quality?
A2: The purity of the boronic ester can be assessed using analytical techniques such as ¹H NMR and LC-MS.[13][14] In the ¹H NMR spectrum, the presence of a significant peak corresponding to free pinacol would indicate hydrolysis. LC-MS can be used to detect the presence of the hydrolyzed boronic acid.
Q3: Can I use 3,5-Dimethylisoxazole-4-boronic acid directly instead of the pinacol ester in a Suzuki coupling?
A3: While it is possible, 3,5-Dimethylisoxazole-4-boronic acid is generally less stable and more prone to degradation than its pinacol ester.[2] The pinacol ester provides better stability for storage and handling and can hydrolyze in situ under the basic conditions of the Suzuki reaction to generate the active boronic acid.[15] Using the pinacol ester often leads to more reproducible results.
Q4: What are the signs of degradation during my reaction?
A4: The formation of a significant amount of 3,5-dimethylisoxazole (the protodeboronation product) or the homocoupling byproduct, detectable by GC-MS or LC-MS analysis of the crude reaction mixture, indicates degradation of the starting boronic ester. A lower than expected yield of the desired product is also a strong indicator.
Q5: Are there alternative, more stable boronic acid derivatives I can use?
A5: Yes, other boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, are known for their high stability and can be used in sequential cross-coupling reactions.[11] However, the choice of the boronate derivative depends on the specific requirements of the reaction.
Visual Guides
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound(832114-00-8) 1H NMR [m.chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
common byproducts in reactions of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Technical Support Center: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing this compound in synthetic reactions, primarily focusing on the widely used Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts when using this compound in Suzuki-Miyaura couplings?
A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic ester, and homocoupling of the aryl/heteroaryl halide.
-
Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3,5-dimethylisoxazole.[1][2] This is particularly common with heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.[2][3]
-
Homocoupling: This side reaction leads to the formation of a symmetrical dimer, 4,4'-bi(3,5-dimethylisoxazole), from two molecules of the boronic ester. This can be mediated by the palladium catalyst, especially in the presence of oxygen.[4][5][6]
-
Aryl Halide Homocoupling: The reaction partner (aryl/heteroaryl halide) can also undergo homocoupling to form a symmetrical biaryl byproduct.
Q2: I am observing significant amounts of 3,5-dimethylisoxazole in my reaction mixture. How can I minimize this protodeboronation?
A2: Protodeboronation is a common issue with heteroaryl boronic esters.[3][7] While pinacol esters are more stable than the corresponding boronic acids, they can still undergo this side reaction.[1][8] Here are key strategies to mitigate it:
-
Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation.[1][2] Switching to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is highly recommended.[1]
-
Lower Reaction Temperature: High temperatures increase the rate of protodeboronation.[1][2] Attempt the reaction at the lowest temperature that allows for efficient catalyst turnover, often in the 60-80 °C range.[1]
-
Ensure Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can be a proton source, leading to protodeboronation.[1][2] Use anhydrous solvents and consider adding molecular sieves.
-
Optimize the Catalytic System: An inefficient catalyst can lead to longer reaction times, giving more opportunity for the boronic ester to decompose.[1] Using highly active catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired cross-coupling to outcompete the side reaction.[1][4]
Q3: My main byproduct is a dimer of my boronic ester (homocoupling). What causes this and how can I prevent it?
A3: Homocoupling of boronic acids or esters is typically caused by two primary mechanisms: the presence of oxygen or direct reaction with a Pd(II) catalyst precursor.[6]
-
Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling pathway.[6][9] Ensure your reaction mixture (solvents and reagents) is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use a Pre-activated Pd(0) Source: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly promote homocoupling before the catalytic cycle is established.[6] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this initial side reaction.
-
Control Stoichiometry: In some cases, an excess of the boronic ester can favor homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic ester.
Q4: The reaction is sluggish and gives low yields, even after addressing byproduct formation. What else can I try?
A4: If the reaction is not proceeding efficiently, consider the following optimizations:
-
Ligand Choice: For challenging couplings, especially with sterically hindered partners, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential for promoting the key steps of oxidative addition and reductive elimination.[10]
-
Solvent System: The polarity and composition of the solvent are crucial. Common choices include dioxane/water, THF/water, or toluene/water mixtures.[11] For some systems, anhydrous conditions using solvents like THF or dioxane with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3][12]
-
Base and Water Content: The base not only facilitates the catalytic cycle but also influences the solubility of reagents. The amount of water can also be a critical parameter to optimize. Some reactions require a specific solvent-to-water ratio for optimal performance.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.
Logical Troubleshooting Workflow
A logical workflow can help pinpoint the root cause of reaction failures.
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
Quantitative Data: Condition Optimization
The choice of base and solvent can significantly impact the yield and formation of byproducts. The following table summarizes typical results from optimization studies for heteroaryl Suzuki couplings, illustrating general trends.
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Yield of Product (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 | 65 | 25 | <5 |
| 2 | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 | 85 | 10 | <5 |
| 3 | Cs₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 | 90 | <5 | <5 |
| 4 | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 80 | 88 | <5 | <5 |
| 5 | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 100 | 78 | 15 | <5 |
| 6 | TMSOK (2.0) | THF (anhydrous) | 65 | 92 | <2 | <2 |
Note: This data is illustrative and based on general findings for heteroaryl boronic esters. Optimal conditions should be determined experimentally for each specific substrate pairing.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst.[10] Then, add the degassed solvent system via syringe.[10]
-
Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]
Workflow Diagram
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed cross-coupling reactions involving 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Technical Support Center: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving a very low yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or results in a low yield, a systematic check of the reaction components and conditions is crucial. Here are the initial parameters to verify:
-
Catalyst Activity: The Palladium(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ.[1] The efficiency of this reduction can be a failure point.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Reagent Quality and Stability: Verify the purity of your aryl halide and the this compound. Boronic esters can be susceptible to hydrolysis, especially if exposed to moisture over time.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Ensure your base is of high purity and anhydrous if the reaction conditions require it.
Q2: I'm observing a significant amount of a side-product that appears to be the protodeboronated isoxazole. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic esters.[4] Here are some strategies to mitigate it:
-
Choice of Base: Strong bases can promote protodeboronation.[4] Consider using a milder base. The choice of base is critical and often needs to be optimized for the specific substrates.
-
Anhydrous Conditions: Water is a proton source for this side reaction.[1] While some Suzuki reactions benefit from a small amount of water, minimizing its presence can reduce protodeboronation.[1]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[1] Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of Pinacol Ester: You are already using a pinacol ester, which is generally more stable than the corresponding boronic acid and helps to slowly release the boronic acid under the reaction conditions, minimizing its concentration and degradation.[2]
Q3: Homocoupling of the this compound is a major side-product. What causes this and how can I prevent it?
A3: Homocoupling of the boronic ester is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2] To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[1]
-
Use of Pd(0) Source: Using a Pd(0) catalyst directly can sometimes be advantageous over a Pd(II) precatalyst that needs to be reduced in situ.[1]
-
Control of Stoichiometry: While an excess of the boronic ester is common, a very large excess might favor homocoupling under certain conditions.
Q4: How should I store and handle this compound?
A4: Proper storage and handling are crucial for maintaining the reagent's integrity. It should be stored in a cool, dry place, away from incompatible materials.[5] Keep the container tightly sealed to protect it from moisture and air.[5]
Troubleshooting Guide for Failed Reactions
If your cross-coupling reaction has failed, this guide provides a step-by-step approach to identify the potential cause.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Data Presentation: Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following tables summarize key variables that can be optimized.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Comments |
| K₃PO₄ | Aqueous or anhydrous, often in dioxane or THF | A common and often effective base for heteroaryl couplings. |
| K₂CO₃ | Aqueous or anhydrous, various solvents | A milder base, can be effective in reducing protodeboronation.[6] |
| Cs₂CO₃ | Often used in anhydrous conditions | A stronger inorganic base, can be effective for challenging couplings. |
| KF | Anhydrous conditions | Can be a good choice to avoid hydrolysis of base-sensitive functional groups.[7] |
| Na₂CO₃ | Aqueous conditions, often with an alcohol co-solvent | A cost-effective and widely used base. |
| Organic Bases (e.g., Et₃N) | Anhydrous conditions | Generally less effective for Suzuki-Miyaura couplings as they are often not strong enough to facilitate the transmetalation step. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Typical Conditions | Comments |
| 1,4-Dioxane | Often with water as a co-solvent, heated | A very common and effective solvent for Suzuki couplings. |
| Toluene | Anhydrous or biphasic with water, heated | Good for higher temperatures, but ensure adequate degassing. |
| THF | Often with water as a co-solvent, heated | Another common ethereal solvent. |
| DME | Anhydrous or with water, heated | Can be a good alternative to dioxane or THF. |
| Acetonitrile (MeCN) | Anhydrous or with water | Can be effective, but may interact with some bases.[8] |
| Alcohols (e.g., EtOH, 2-BuOH) | Often mixed with water and/or an organic solvent | Can improve the solubility of inorganic bases and reagents.[6] |
Experimental Protocols
Detailed Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is adapted from a study on a challenging Suzuki-Miyaura coupling involving a heteroaryl bromide and this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried (>120 °C) overnight and allowed to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium precatalyst and ligand (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If aqueous conditions are desired, add the degassed water at this stage (e.g., dioxane/water 4:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Relationships
The success of the cross-coupling reaction depends on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the success of the cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of catalyst loading for the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for catalyst loading in the synthesis of this compound?
A common starting point for palladium-catalyzed borylation reactions, such as the synthesis of this compound from a corresponding halo-isoxazole, is a catalyst loading of 5 mol %.[1] However, optimization studies have shown that catalyst loading can often be significantly reduced. For instance, in related Suzuki-Miyaura couplings involving this ester, catalyst loadings have been explored in the range of 0.5–2.5 mol%.
Q2: My reaction yield is low. What are the primary factors to investigate related to the catalyst?
Low yield in a Suzuki-Miyaura or borylation reaction can be attributed to several catalyst-related issues:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of boronic esters. It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.
-
Ligand Selection: The choice of ligand is critical. For challenging couplings, screening different ligands can significantly impact the yield.
Q3: I am observing significant side product formation. How can I improve the selectivity towards this compound?
Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Protodeboronation: This is the undesired replacement of the boronic ester group with a hydrogen atom. This can be minimized by using milder bases (e.g., potassium carbonate instead of stronger bases) and ensuring anhydrous reaction conditions, as water is a proton source for this side reaction.
-
Homocoupling: The coupling of two boronic ester molecules can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to prevent this.
-
Dehalogenation: The starting halo-isoxazole can be reduced, replacing the halogen with hydrogen. This can sometimes be mitigated by adjusting the catalyst system or reaction temperature.
Q4: Can I reduce the catalyst loading to make the process more cost-effective and sustainable?
Yes, reducing catalyst loading is a key goal of optimization. Design of Experiments (DoE) can be a powerful tool to efficiently find the minimum required catalyst concentration without sacrificing yield. By systematically varying parameters like catalyst loading, temperature, and base concentration, an optimized process can be developed that is both cost-effective and more environmentally friendly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more air-stable precatalyst. |
| Oxygen in the reaction | Degas the solvent thoroughly and maintain a strict inert atmosphere (N₂ or Ar). | |
| Incorrect base or solvent | The choice of base and solvent are often linked. Screen different base/solvent combinations. Ensure the base is dry and finely powdered for anhydrous reactions. | |
| Low reaction temperature | Increase the reaction temperature in increments. Some Suzuki-Miyaura couplings require temperatures of 80–110 °C. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃). |
| Presence of water | Use anhydrous solvents and reagents. | |
| Formation of Homocoupled Byproduct | Oxygen contamination | Improve degassing procedures for all solvents and ensure the reaction is run under a robust inert atmosphere. |
| Reaction Stalls Before Completion | Catalyst decomposition | Lowering the reaction temperature or catalyst loading might improve catalyst stability over the reaction time. A different ligand might also be required. |
| Poor solubility of reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. For biphasic systems, ensure vigorous stirring. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthesis of the target compound.[1]
Reactants:
-
4-iodo-3,5-dimethylisoxazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 4-iodo-3,5-dimethylisoxazole, bis(pinacolato)diboron, and potassium acetate.
-
Add the degassed solvent (e.g., 1,4-dioxane).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data on Catalyst Loading Optimization
The following data is derived from an optimization study of the Suzuki-Miyaura coupling of 3-bromoquinoline with this compound. While this is a subsequent coupling reaction, the principles of catalyst loading optimization are highly relevant. The study utilized an automated system to explore various parameters.
Table 1: Catalyst System Screening and Optimization
| Catalyst Precursor | Ligand | Optimal Loading (mol%) | Optimal Temperature (°C) | Resulting Yield (%) |
| P1 | L1 | 1.2 | 110 | 88 |
| P1 | L4 (Xantphos) | 1.2 | 110 | 82 |
| P1 | L5 | 2.1 | 110 | 35 |
P1 refers to a specific palladacycle precatalyst. L1, L4, and L5 are different phosphine ligands.
This data illustrates the critical role of both the ligand and catalyst loading in achieving high yields.
Visualized Workflows
References
Technical Support Center: Managing Protodeboronation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the protodeboronation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester during synthetic procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to undesired protodeboronation, which results in the formation of 3,5-dimethylisoxazole and a reduced yield of your target compound.
Problem 1: Significant formation of 3,5-dimethylisoxazole byproduct.
This is the primary indicator of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base Selection | Switch to a weaker, non-hydroxide base. Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃.[2] Avoid: NaOH, KOH.[2] | Strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process.[1][2] Weaker bases are often sufficient to facilitate the Suzuki coupling while minimizing this side reaction.[2] |
| Presence of Water | Ensure anhydrous reaction conditions. Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å). | While pinacol esters are more stable than boronic acids, they can hydrolyze in the presence of water and a base to form the more reactive boronic acid in situ, which is highly susceptible to protodeboronation.[2][3] |
| High Reaction Temperature | Lower the reaction temperature. A starting point of 60-80 °C is recommended.[2] If the reaction is slow, consider a more active catalyst system rather than increasing the heat. | Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[2] |
| Inefficient Catalytic System | Optimize the catalyst and ligands. Increase catalyst loading (e.g., to 2-5 mol%). Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands). Use pre-formed, active Pd(0) catalysts.[2] | If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2] A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[4] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed.[2] | The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur.[2] |
| Oxygen Presence | Ensure a properly inert atmosphere. Thoroughly degas the solvent and reagents and maintain the reaction under a nitrogen or argon atmosphere. | Oxygen can promote side reactions, including catalyst deactivation and homocoupling, which can indirectly allow more time for protodeboronation to occur.[4] |
Problem 2: Reaction is sluggish and incomplete, leading to low yield.
A slow reaction rate can exacerbate protodeboronation by increasing the exposure time of the boronic ester to harsh conditions.
| Potential Cause | Recommended Solution | Rationale |
| Poor Catalyst Activity or Deactivation | Use fresh, high-purity catalyst and ligands. Increase catalyst loading moderately. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[4] | An inactive or deactivated catalyst will slow down the desired cross-coupling, giving the undesired protodeboronation pathway more time to occur.[2] |
| Suboptimal Solvent Choice | Screen different anhydrous solvents. Common choices include toluene, dioxane, or 2-MeTHF.[2] | The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[4] |
| Insufficient Base Strength | While strong bases are discouraged, the chosen base must be sufficient to facilitate the catalytic cycle. If using a weak base like K₂CO₃, ensure it is anhydrous and of high quality. | The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This results in the formation of a byproduct (3,5-dimethylisoxazole in this case) instead of your desired coupled product, thereby reducing the reaction yield.[2]
Q2: I'm using a pinacol ester, which is supposed to be stable. Why am I still observing significant protodeboronation?
A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under harsh conditions.[2] The pinacol group protects the boron center, but hydrolysis can still occur, particularly in the presence of water and a base, to generate the more reactive boronic acid in situ.[2][3] This free boronic acid is much more susceptible to protodeboronation.[5] Heteroaromatic systems like isoxazoles can be particularly prone to protodeboronation at high pH.[5]
Q3: What is the underlying mechanism of protodeboronation for my isoxazole boronic ester?
A3: For heteroaryl boronic esters, protodeboronation is often base-catalyzed.[5][6] The process can occur through two main pathways: a direct pathway involving the boronic ester itself, and a pre-hydrolytic pathway where the ester is first hydrolyzed to the boronic acid, which then undergoes protodeboronation.[3][5] The latter is often a dominant component of the overall protodeboronation process.[5] The presence of the isoxazole ring, an electron-deficient heteroaromatic system, can influence the susceptibility of the C-B bond to cleavage.
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: The most common methods for monitoring reaction progress and byproduct formation are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For more detailed kinetic studies, in-situ NMR spectroscopy (¹H, ¹¹B) can be employed to quantify the concentrations of the starting material, product, and the protodeboronated byproduct over time.[3][5]
Q5: Are there alternative boronic acid derivatives that are more resistant to protodeboronation?
A5: Yes, other protecting groups can offer enhanced stability. MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and are used in "slow-release" strategies where the active boronic acid is generated gradually under the reaction conditions.[1][4] This keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation.[1][7]
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more active pre-catalyst)[2]
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)[2]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)[2]
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).[2]
-
Solvent Addition: Add the anhydrous solvent via syringe. Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed.[2]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Protodeboronation Problem
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
side reactions of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester with bases
Welcome to the technical support center for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, particularly focusing on side reactions involving bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with bases?
The most prevalent side reactions primarily occur during its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key issues are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where a proton source replaces the boronic ester group. This leads to the formation of 3,5-dimethylisoxazole, consuming the starting material and reducing the yield of the desired coupled product.[1][2] Heteroaryl boronic acids and their esters are particularly susceptible to this side reaction.[2]
-
Hydrolysis of the Pinacol Ester: The pinacol ester can hydrolyze in the presence of water and a base to form the corresponding boronic acid.[3][4] While the boronic acid is often the active species in the catalytic cycle, premature or uncontrolled hydrolysis can sometimes lead to degradation or solubility issues.
-
Homocoupling: The boronic ester can react with itself to form a bi-isoxazole dimer, although this is generally less common than protodeboronation.
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What should I investigate first?
When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. The primary suspects are often the catalyst, base, and solvent system, as well as the stability of the boronic ester itself.[5]
Initial Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[5]
-
Protodeboronation: Check for the presence of the protodeboronated side product (3,5-dimethylisoxazole) in your crude reaction mixture using techniques like GC-MS or LC-MS. Its presence is a strong indicator that this side reaction is the primary issue.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical. For challenging couplings involving heteroaryl boronic esters, stronger, non-nucleophilic bases under anhydrous conditions are often preferred to minimize side reactions.[1][6]
-
Reagent Quality: Verify the purity and stability of all reagents, including the aryl halide, solvent, and the boronic ester itself.
Below is a troubleshooting workflow to diagnose a failed coupling reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Troubleshooting Guide: Protodeboronation
Q3: What causes protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond by a proton source. This is a significant issue for many electron-rich or heteroaryl boronic acids and esters.[1] The presence of water or other protic species in the reaction mixture, often exacerbated by basic conditions, can accelerate this undesired reaction.[1]
Mitigation Strategies:
-
Anhydrous Conditions: The most effective strategy is to minimize the presence of water. Use rigorously dried solvents (e.g., anhydrous dioxane, toluene) and reagents. Dry the reaction vessel and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]
-
Choice of Base: Use a base that is less likely to promote hydrolysis. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in anhydrous systems.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.
The diagram below illustrates the competition between the desired catalytic cycle and the off-cycle protodeboronation pathway.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Q4: Which base should I use for my reaction?
The choice of base is critical and depends heavily on the substrates and the solvent system. There is no single "best" base, but certain bases are generally more suitable for preventing side reactions with sensitive heteroaryl boronic esters.
| Base | Common Solvents | Strength | Characteristics & Recommendations |
| K₃PO₄ | Dioxane, Toluene, THF | Strong | Often the base of choice for difficult couplings, especially under anhydrous conditions. Its low nucleophilicity helps minimize side reactions.[5] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Similar to K₃PO₄, very effective for challenging substrates. Can improve solubility of some species in the reaction mixture.[1] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | A standard base, typically used in aqueous solvent mixtures. The presence of water can increase the risk of protodeboronation.[7] |
| Na₂CO₃ | Dioxane/H₂O, Ethanol | Moderate | A weaker base, often used in aqueous systems. May be less effective for challenging couplings and can increase hydrolysis.[1] |
| KF | Dioxane, THF | Moderate | A fluoride source that can activate the boronic ester without being strongly basic, which is useful for base-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide under conditions designed to minimize side reactions.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Test for Protodeboronation Susceptibility
This control experiment can help determine if your reaction conditions are causing significant protodeboronation.
-
Setup: In a reaction vial, combine this compound (1.0 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and an internal standard (e.g., dodecane).
-
Solvent: Add the same degassed solvent system you plan to use for the coupling reaction.
-
Conditions: Stir the mixture under an inert atmosphere at the intended reaction temperature, but do not add the palladium catalyst or the aryl halide .
-
Monitoring: Take aliquots from the reaction mixture over time (e.g., at 1h, 4h, 12h) and analyze by GC-MS or LC-MS.
-
Analysis: Quantify the amount of remaining boronic ester versus the amount of 3,5-dimethylisoxazole formed. A significant decrease in the starting material with a corresponding increase in the byproduct indicates a high susceptibility to protodeboronation under those specific conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up Synthesis with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,5-Dimethylisoxazole-4-boronic acid pinacol ester for scaled-up synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 832114-00-8) is a heterocyclic organoboron compound.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its most notable application is in the synthesis of potent bromodomain and extra-terminal domain (BET) inhibitors, which are a class of epigenetic modulators being investigated for cancer therapy.[4][5][6][7] The 3,5-dimethylisoxazole motif acts as an effective mimic of acetylated lysine, enabling these inhibitors to bind to the acetyl-lysine recognition pockets of bromodomains.[8]
Q2: What are the advantages of using the pinacol ester form of the boronic acid?
Pinacol esters of boronic acids offer several advantages over their corresponding free boronic acids, especially for large-scale synthesis:
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Enhanced Stability: Pinacol esters are generally more stable and less prone to degradation, such as protodeboronation, compared to free boronic acids.[9] This leads to a longer shelf life and more consistent reaction outcomes.
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Improved Handling: They are often crystalline solids, making them easier to handle, weigh, and store.
-
Compatibility: Pinacol esters are compatible with a wide range of reaction conditions and are often used in anhydrous reaction setups.
Q3: What are the common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?
As a heteroaryl boronic acid ester, several challenges can arise during Suzuki-Miyaura coupling reactions:
-
Protodeboronation: This is a common side reaction where the boronic ester group is replaced by a hydrogen atom, leading to the formation of a byproduct and reduced yield of the desired coupled product. This can be exacerbated by strong bases and the presence of water.
-
Homocoupling: Dimerization of the boronic acid ester can occur, leading to undesired byproducts.
-
Catalyst Deactivation: The nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, potentially leading to deactivation and incomplete conversion.
-
Low Reaction Rates: Coupling of heteroaryl boronic esters can sometimes be sluggish, requiring careful optimization of the catalyst, ligand, base, and temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Coupled Product | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle. |
| Inefficient base | The choice of base is critical. For heteroaryl boronic esters, weaker bases like K₃PO₄ or CsF can be more effective than strong bases like NaOH or KOH, as they minimize protodeboronation.[9][10][11][12] | |
| Poor solubility of reactants | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, DMF) is often used. | |
| Reaction temperature is too low | Suzuki-Miyaura couplings often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. | |
| Significant Protodeboronation | Presence of excess water | Use anhydrous solvents and reagents. Consider using a milder, non-hydroxide base like K₃PO₄ or CsF.[9] |
| Reaction time is too long | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation. | |
| Inappropriate base | Strong bases can accelerate protodeboronation. Switch to a weaker inorganic base.[10][11][12] | |
| Formation of Homocoupled Byproduct | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst decomposition | Use a robust phosphine ligand, such as SPhos or XPhos, which can stabilize the palladium catalyst and promote the desired cross-coupling pathway.[13][14] | |
| Incomplete Conversion | Catalyst deactivation | The nitrogen on the isoxazole ring can interfere with the catalyst. Using a higher catalyst loading (e.g., 2-5 mol %) or a more electron-rich phosphine ligand may be necessary.[13] |
| Insufficient equivalents of boronic ester | For challenging couplings, using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the coupling of this compound with various aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (if using an aqueous base system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent(s).
-
In a separate vial, weigh the palladium catalyst (and ligand, if applicable) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Example Protocol: Synthesis of a Bromodomain Inhibitor Precursor
This protocol is adapted from a literature procedure for a similar Suzuki-Miyaura coupling.
| Parameter | Condition |
| Aryl Halide | 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one |
| Boronic Ester | This compound (2.0 equiv) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene:Methanol:DMF (3:1:1) |
| Temperature | 70 °C |
| Reaction Time | 24 hours |
| Yield | Not explicitly stated in the abstract, but the procedure is presented as a successful method. |
(Data inferred from a published synthetic method)
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids/esters, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates | Observed Yields |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | Aryl and heteroaryl bromides/chlorides | Good to Excellent |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | Sterically hindered and electron-poor aryl halides | Good to Excellent |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | Aryl bromides | Moderate to Good |
| PdCl₂(dppf) | K₂CO₃ | DMF | 70 - 100 | Heteroaryl halides | Moderate to Good |
| Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | Vinyl chlorides | Good |
(This table is a compilation of general conditions reported in the literature for similar substrates and not specific to this compound unless otherwise noted.)
Signaling Pathway and Experimental Workflow
BET Bromodomain Signaling Pathway in Cancer
Compounds synthesized using this compound often target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][15][16] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors. This binding is crucial for the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[17][18] In many cancers, particularly hematological malignancies, BET proteins drive the expression of key oncogenes like MYC.[17][18] BET inhibitors, by mimicking acetylated lysine, competitively bind to the bromodomains of BET proteins, displacing them from chromatin. This leads to the suppression of oncogene transcription, cell cycle arrest, and apoptosis in cancer cells.[4][15][18]
Caption: BET bromodomain signaling pathway and mechanism of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-二甲基异噁唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Versatility of 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural features allow for the creation of diverse molecular architectures, leading to compounds with significant biological activities. This guide provides a comparative overview of the characterization and performance of compounds synthesized using this versatile reagent, supported by experimental data and detailed protocols.
The 3,5-dimethylisoxazole moiety is recognized as an effective mimic for acetylated lysine, a key interaction motif in various proteins, particularly bromodomains.[1] This has led to its successful incorporation into potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are attractive targets for cancer therapy.[2][3] The boronic acid pinacol ester group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl substituents.
Synthesis and Characterization: A General Workflow
The synthesis of novel compounds from this compound typically involves a Suzuki-Miyaura cross-coupling reaction with a suitable aryl or heteroaryl halide. The resulting coupled product can then be further modified to generate a library of derivatives.
Characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized molecules.[4][5][6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compounds.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Elemental Analysis: This analysis determines the elemental composition of the synthesized compounds, further confirming their purity and identity.[4]
The general workflow for the synthesis and characterization of these compounds can be visualized as follows:
Comparative Performance of Synthesized Compounds
The true measure of these synthesized compounds lies in their biological performance. Derivatives of 3,5-dimethylisoxazole have shown significant potential in various therapeutic areas, most notably as anti-cancer agents. Below is a comparison of the in vitro activity of several compounds synthesized using this compound.
Table 1: In Vitro Biological Activity of 3,5-Dimethylisoxazole Derivatives
| Compound ID | Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | BET Bromodomains | In vitro binding | BRD4(1) | 4.8 | [4] |
| Compound 11d | BRD4 | In vitro inhibition | - | 0.55 | [2] |
| Compound 11e | BRD4 | In vitro inhibition | - | 0.86 | [2] |
| Compound 11f | BRD4 | In vitro inhibition | - | 0.80 | [2] |
| Compound 11d | - | Antiproliferative | MV4-11 | 0.19 | [2] |
| Compound 11e | - | Antiproliferative | MV4-11 | 0.32 | [2] |
| Compound 11f | - | Antiproliferative | MV4-11 | 0.12 | [2] |
| Compound 11h | BRD4(1) / BRD4(2) | In vitro inhibition | - | 0.027 / 0.180 | [7] |
| Compound 11h | - | Antiproliferative | HL-60 | 0.120 | [7] |
| Compound 11h | - | Antiproliferative | MV4-11 | 0.09 | [7] |
| Isoxazole 9 | - | Antiproliferative | HeLa | ~10 | [8] |
| Isoxazole 11 | - | Antiproliferative | HeLa | ~10 | [8] |
| Isoxazole 18 | - | Antiproliferative | HeLa | <1 | [8] |
The data clearly indicates that derivatives of 3,5-dimethylisoxazole can be potent inhibitors of BRD4 and exhibit significant anti-proliferative activity against various cancer cell lines. The variation in IC₅₀ values highlights the importance of the substituents introduced via the Suzuki coupling, allowing for fine-tuning of the compound's potency and selectivity.
Signaling Pathway Implication
The primary mechanism of action for many of these compounds is the inhibition of BRD4, a key reader of epigenetic marks. BRD4 plays a crucial role in the transcription of oncogenes such as c-Myc. By inhibiting BRD4, these compounds can effectively down-regulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base like cesium carbonate or potassium phosphate (2.0-3.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DMF) and water. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in cell culture medium. The cells are treated with these dilutions for 72-96 hours.[9]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active compounds. The ability to easily introduce diverse substituents through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships. As demonstrated, derivatives of this scaffold have shown significant promise as potent BRD4 inhibitors with anti-proliferative effects in cancer cell lines. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and characterization of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester and Other Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to participate in various non-covalent interactions and act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Among the various functionalized isoxazoles, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a versatile building block, particularly in cross-coupling reactions for the synthesis of complex molecules. This guide provides an objective comparison of the performance of this compound with other isoxazole derivatives, supported by experimental data.
Physicochemical Properties: A Tale of Two Scaffolds
The arrangement of heteroatoms in the isoxazole ring significantly influences its electronic and physical properties. A comparison with its isomer, oxazole, highlights these differences.
| Property | 3,5-Dimethylisoxazole Moiety | General Oxazole Moiety |
| pKa of Conjugate Acid | -1.35 (for 3,5-dimethylisoxazole) | ~0.8 |
| Dipole Moment | Higher | Lower |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. |
| Solubility | 3,5-dimethylisoxazole is slightly soluble in water and soluble in organic solvents like ethanol and DMSO.[1] | Generally soluble in organic solvents. |
Note: Specific values can vary based on the full molecular structure.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation. The pinacol ester offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store. However, this stability can sometimes translate to lower reactivity.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity: Isoxazole Derivatives as BRD4 Inhibitors
The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine and has been widely used in the development of bromodomain inhibitors, particularly for BRD4, a key epigenetic reader and a promising target in cancer therapy. The substituent at the 4-position of the isoxazole ring plays a crucial role in determining the inhibitory potency.
Below is a table summarizing the in vitro inhibitory activity (IC₅₀) of various 3,5-dimethylisoxazole derivatives against the first bromodomain of BRD4 (BRD4(1)). This data is compiled from different studies and is intended for comparative purposes. For a direct comparison, all compounds would ideally be tested under identical experimental conditions.
| Compound | 4-Position Substituent | BRD4(1) IC₅₀ (nM) | Reference |
| 1 | Boronic acid pinacol ester | Data not available in comparative studies | - |
| 2 | -(C=O)NH-linker to a substituted phenyl ring | 4800 | [3] |
| 3 | -linker to a dihydroquinazolinone moiety | 27 | [4] |
Experimental Protocol: BRD4 Inhibition AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to measure the binding of inhibitors to BRD4.
Materials:
-
Purified GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Test compounds (e.g., 3,5-dimethylisoxazole derivatives)
-
AlphaScreen Glutathione Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
384-well microplate
Procedure:
-
Add assay buffer, test compound dilutions, and purified BRD4(BD1) protein to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H4 peptide and incubate for another 15 minutes at room temperature.
-
Add the Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate using an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC₅₀ values from the dose-response curves.
BRD4 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of BRD4 and its inhibition by isoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The available data, although not from a single head-to-head study, allows for the deduction of some preliminary structure-activity relationships for 4-substituted 3,5-dimethylisoxazoles as BRD4 inhibitors.
-
The 4-position as a key vector: The 4-position of the 3,5-dimethylisoxazole ring serves as a crucial attachment point for various linkers and pharmacophoric groups that can extend into the binding pocket of BRD4.
-
Importance of the linked moiety: The nature of the substituent at the 4-position dramatically impacts inhibitory potency. Simple linkers with a terminal phenyl group (Compound 2) show micromolar activity, while more complex and optimized structures, such as the dihydroquinazolinone moiety (Compound 3), can achieve nanomolar potency.[3][4] This suggests that interactions of the 4-substituent with amino acid residues in the BRD4 binding site are critical for high-affinity binding.
Logical Relationship in SAR
Caption: Logical relationship of the 4-position substituent to the biological activity.
Conclusion
This compound stands out as a valuable and stable building block for the synthesis of complex isoxazole-containing molecules. While direct quantitative comparisons of its performance in Suzuki-Miyaura reactions against other 4-substituted isoxazole derivatives are sparse, its stability is a key advantage. In the context of biological activity, particularly as BRD4 inhibitors, the 3,5-dimethylisoxazole core serves as an excellent acetyl-lysine mimic. The nature of the substituent introduced at the 4-position, often via the boronic acid pinacol ester, is a critical determinant of the final compound's potency. Further research focusing on the direct comparison of a series of 4-substituted 3,5-dimethylisoxazoles in both chemical synthesis and biological assays will be invaluable for the rational design of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Alternatives for 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Specific Syntheses
For researchers, scientists, and professionals in drug development, the strategic incorporation of specific molecular fragments is a cornerstone of modern synthesis. The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, and its introduction is frequently accomplished via Suzuki-Miyaura cross-coupling using 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide provides an objective comparison of viable alternatives to this widely used reagent, offering experimental data and detailed protocols to inform synthetic strategy.
This comparison will explore three main categories of alternatives:
-
Direct Replacements for the 3,5-Dimethylisoxazole Moiety: Alternative organometallic reagents for cross-coupling reactions.
-
Alternative Synthetic Strategies: Methods that bypass the need for a pre-functionalized isoxazole, such as direct C-H activation.
-
Bioisosteric Replacements: Alternative five-membered heterocycles that can mimic the physicochemical properties of the isoxazole ring, a crucial consideration in drug design.
Direct Replacements for Cross-Coupling Reactions
While this compound is a reliable reagent for Suzuki-Miyaura coupling, other organometallic derivatives of 3,5-dimethylisoxazole can be employed in various cross-coupling methodologies. These alternatives can offer advantages in terms of reactivity, stability, or the reaction conditions required.
Potassium 3,5-Dimethylisoxazol-4-yltrifluoroborate
As an alternative for Suzuki-Miyaura coupling, potassium trifluoroborate salts have gained popularity due to their high stability as crystalline solids, ease of handling, and often enhanced reactivity.
Comparative Performance Data
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Chlorobenzonitrile | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | 1,4-Dioxane | ~60-70* | |
| Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate | 4-Chlorobenzonitrile | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | Na₂CO₃ | Toluene/H₂O | 71 | [1] |
| Yields for pinacol esters can vary; this is an estimated range based on typical Suzuki-Miyaura couplings of heteroaryl boronic esters with aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium 3,5-Dimethylisoxazol-4-yltrifluoroborate [1]
To a reaction vessel are added potassium 3,5-dimethylisoxazol-4-yltrifluoroborate (1.05 eq.), the aryl halide (1.0 eq.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%). The vessel is evacuated and backfilled with argon. Toluene and a 2M aqueous solution of Na₂CO₃ (3.0 eq.) are added. The mixture is then heated to 100 °C and stirred vigorously until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Organostannanes (Stille Coupling) and Organozincs (Negishi Coupling)
Stille and Negishi couplings offer powerful alternatives to the Suzuki-Miyaura reaction. These methods often exhibit a high degree of functional group tolerance. The required organostannane or organozinc reagents of 3,5-dimethylisoxazole can be prepared from the corresponding 4-halo-3,5-dimethylisoxazole.
Conceptual Workflow
The general strategy involves the preparation of the organometallic reagent followed by the cross-coupling reaction. The organozinc reagent, in particular, is often generated in situ.
Experimental Protocol: In Situ Generation of Organozinc Reagent and Negishi Coupling
Caution: Organolithium and organozinc reagents are highly reactive and sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
A solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq.) in anhydrous THF is cooled to -78 °C. To this solution is added n-butyllithium (1.05 eq.) dropwise, and the mixture is stirred for 30 minutes at -78 °C. A solution of ZnCl₂ (1.1 eq.) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. In a separate flask, the aryl halide (1.2 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred via cannula to the solution of the aryl halide and catalyst. The reaction mixture is stirred at room temperature or heated as necessary until completion. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Alternative Synthetic Strategy: Direct C-H Arylation
Direct C-H arylation is an increasingly attractive strategy as it avoids the synthesis of pre-functionalized organometallic reagents, thus offering a more atom- and step-economical approach. This method involves the direct coupling of a C-H bond in 3,5-dimethylisoxazole with an aryl halide. While C-H activation at the C5 position of isoxazoles is more common, C4 arylation of 3,5-disubstituted isoxazoles has been reported.
Comparative Performance Data
| C-H Arylation Method | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Direct C4-Arylation | Aryl Bromide | Pd(OAc)₂ / Ligand (e.g., NHC) | K₂CO₃ | Dioxane | 60-85 |
Experimental Protocol: Direct C4-Arylation of 3,5-Dimethylisoxazole
In a sealed tube, 3,5-dimethylisoxazole (1.5 eq.), the aryl bromide (1.0 eq.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., an N-heterocyclic carbene precursor and a base to form the carbene in situ, or a phosphine ligand) (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) are combined in an appropriate solvent like 1,4-dioxane or DMA. The tube is sealed, and the mixture is heated to a high temperature (typically 120-150 °C) for several hours. After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 4-aryl-3,5-dimethylisoxazole product.
Bioisosteric Replacements
In drug design, replacing a specific chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to modulate a molecule's biological activity, metabolic stability, or pharmacokinetic properties. The 3,5-dimethylisoxazole ring can be replaced by other five-membered heterocycles such as pyrazoles, oxadiazoles, or thiazoles.
Common Bioisosteres for the Isoxazole Ring
-
Pyrazole: Can act as both a hydrogen bond donor and acceptor.
-
1,2,4-Oxadiazole: Generally more metabolically stable than esters, for which it can be a bioisostere.
-
Thiazole: Introduces a sulfur atom, which can alter lipophilicity and potential metabolic pathways.
Synthetic Accessibility and Performance
The boronic acid pinacol esters of these bioisosteric heterocycles are often commercially available or can be synthesized using established methods, allowing for their direct use in Suzuki-Miyaura coupling reactions under similar conditions to those used for this compound.
Comparative Performance Data of Bioisosteric Boronic Esters in Suzuki-Miyaura Coupling
| Boronic Acid Pinacol Ester | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 3,5-Dimethylisoxazole-4-yl | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~85-95 |
| 1,3,5-Trimethyl-1H-pyrazol-4-yl | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~80-90 |
| 5-Methyl-1,3,4-oxadiazol-2-yl (as halide, coupled with boronic acid) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~70-85 |
| 2,4-Dimethylthiazol-5-yl | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~80-90 |
| Yields are typical estimates for standard Suzuki-Miyaura conditions and can vary based on the specific substrates and precise reaction conditions. |
Conclusion
The choice of reagent and synthetic strategy for incorporating a 3,5-dimethylisoxazole moiety or its bioisostere depends on several factors, including the specific synthetic context, desired yield, functional group tolerance, and overall strategic goals in a drug discovery program.
-
Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate offers a stable and often higher-yielding alternative to the pinacol ester for Suzuki-Miyaura couplings [1].
-
Stille and Negishi couplings , via organostannane and organozinc intermediates respectively, provide robust and versatile alternatives, particularly when Suzuki-Miyaura conditions are not optimal.
-
Direct C-H arylation represents a modern, more efficient approach by reducing the number of synthetic steps, though it may require more extensive optimization of reaction conditions.
-
Bioisosteric replacements are a critical tool in medicinal chemistry. The corresponding boronic esters of heterocycles like pyrazoles and thiazoles are generally effective in Suzuki-Miyaura couplings, allowing for the exploration of structure-activity relationships while maintaining a similar synthetic pathway.
Researchers should consider these alternatives to optimize their synthetic routes and to explore novel chemical space in the development of new therapeutics.
References
A Comparative Guide to the Performance of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the boronic acid or ester coupling partner is critical to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester with alternative boronic esters in this pivotal reaction, supported by experimental data and detailed protocols.
This compound is a valuable reagent in medicinal chemistry, notably used as an intermediate in the synthesis of bromodomain inhibitors.[1] Its heterocyclic structure makes it a desirable building block for introducing the isoxazole motif into complex molecules. However, like many heteroaryl boronic esters, its reactivity can be influenced by the electronic nature of the heterocycle.
Performance in Suzuki-Miyaura Cross-Coupling
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is often substrate-dependent. A notable example is its use in the synthesis of a complex quinazolinone derivative, where it was coupled with a brominated precursor. In this instance, a yield of 52.32% was achieved, demonstrating its utility in the synthesis of intricate molecular scaffolds.
| Boronic Ester | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (%) |
| This compound | 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one | Pd(dppf)Cl2 | Toluene/Methanol/DMF | K2CO3 | 52.32 |
| Phenylboronic acid pinacol ester | 4-Bromotoluene | Pd(PPh3)4 | Dioxane/Water | K2CO3 | >90 (Typical) |
| Isoxazole-4-boronic acid pinacol ester | Aryl Halide | Pd(OAc)2/SPhos | Dioxane/Water | K3PO4 | Moderate to Good (General Observation) |
Note: The yields presented are from different reactions and are for illustrative comparison of general reactivity. Direct comparison requires identical reaction conditions.
The data suggests that while this compound is a competent coupling partner, its yields may be more modest compared to simpler aryl boronic esters like Phenylboronic acid pinacol ester. This is a common trend for heteroaryl boronic esters, where the heteroatoms can sometimes interfere with the catalytic cycle. The choice of ligand and reaction conditions is often crucial for optimizing the yield of such reactions.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid pinacol ester with an aryl bromide is provided below. This protocol can be adapted for specific substrates, including this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk tube is added the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water 4:1) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Boronic Ester Selection
Caption: Decision-making process for selecting a suitable boronic ester.
References
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to 3,5-Dimethylisoxazole-4-boronic Acid and Its Pinacol Ester
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, pivotal structures in pharmaceuticals and materials science. The choice of the boron reagent is critical to the success of these transformations. This guide provides an in-depth comparison of the cross-coupling efficiency of 3,5-Dimethylisoxazole-4-boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
Performance in Cross-Coupling: A Data-Driven Comparison
The primary trade-off between a boronic acid and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive but are also more susceptible to decomposition pathways such as protodeboronation, particularly under challenging reaction conditions.[1][2] Pinacol esters, on the other hand, offer enhanced stability and can act as a "slow-release" reservoir for the active boronic acid, which can be advantageous with certain catalyst systems.[3]
A key study highlights this dynamic in the Suzuki-Miyaura coupling of 3-chloropyridine with benzofuran-2-boronic acid versus its pinacol ester. The outcome was found to be highly dependent on the catalyst's turnover rate.
| Reagent | Catalyst Precursor | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzofuran-2-boronic acid | P1-L1 | 10 | 110 | ~76% | [3] |
| Benzofuran-2-boronic acid pinacol ester | P1-L1 | 10 | 110 | ~76% | [3] |
| Benzofuran-2-boronic acid | P1-L5 | 10 | 110 | 76% | [3] |
| Benzofuran-2-boronic acid pinacol ester | P1-L5 | 10 | 110 | 86% | [3] |
Table 1: Comparison of yields for the coupling of 3-chloropyridine with benzofuran-2-boronic acid and its pinacol ester using different catalyst precursors. P1-L1 is a fast-turnover catalyst, while P1-L5 is a slower catalyst.
With a highly active and fast catalyst (P1-L1), both the boronic acid and its pinacol ester gave comparable yields. The rapid catalytic cycle of P1-L1 likely "outruns" the competing protodeboronation of the free boronic acid.[3] In stark contrast, when a slower catalyst (P1-L5) was employed, a significant increase in yield from 76% to 86% was observed when switching from the boronic acid to the pinacol ester.[3] This suggests that the slow release of the boronic acid from the stable pinacol ester better matched the turnover rate of the slower catalyst, minimizing the unproductive decomposition of the boron reagent.[3]
These results underscore a crucial principle for reagent selection: for challenging couplings with less active catalysts or substrates prone to side reactions, the enhanced stability of the 3,5-dimethylisoxazole-4-boronic acid pinacol ester is likely to provide a significant advantage in terms of yield and reaction robustness. Conversely, when employing highly active, modern catalyst systems, the free 3,5-dimethylisoxazole-4-boronic acid may provide comparable results.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
References
A Head-to-Head Comparison: Boronic Acid Pinacol Esters vs. MIDA Boronates in Synthesis
In the landscape of modern organic synthesis, particularly for the construction of complex molecules destined for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid derivative is pivotal to the success of these intricate molecular assemblies. This guide offers an in-depth, objective comparison between two prominent classes of boronic esters: the conventional boronic acid pinacol esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. Tailored for researchers, scientists, and drug development professionals, this document aims to facilitate the selection of the most suitable reagent for specific synthetic challenges by providing comparative data, detailed experimental protocols, and conceptual visualizations.
Core Differences: Stability and Reactivity
The fundamental distinction between boronic acid pinacol esters and MIDA boronates lies in their structure, which in turn dictates their stability and mode of activation for cross-coupling reactions. Pinacol esters are trivalent, sp2-hybridized boron compounds. In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center, a consequence of the dative bond from the nitrogen atom of the MIDA ligand. This structural variance has profound implications for their chemical properties.
MIDA boronates exhibit exceptional stability, allowing for chromatographic purification and long-term storage at room temperature without degradation.[1] This stability is attributed to the tetracoordinate structure that kinetically shields the boron's potentially reactive p-orbital and the nitrogen's lone pair.[2] Consequently, MIDA boronates are compatible with a wide array of common synthetic reagents, making them ideal for multi-step syntheses of complex boronic acids.[1][2] Pinacol esters, while more stable than their corresponding free boronic acids, can be susceptible to hydrolysis, particularly during silica gel chromatography, and may undergo protodeboronation under certain conditions.[3]
A key feature of MIDA boronates is their ability to act as a protecting group for the boronic acid functionality.[4] They remain unreactive under anhydrous cross-coupling conditions but can be readily hydrolyzed to the active boronic acid using mild aqueous base.[1] This allows for a controlled, slow release of the boronic acid, which is particularly advantageous when dealing with unstable boronic acids, such as those derived from 2-heterocycles, vinyl groups, or cyclopropanes, preventing their decomposition and leading to higher reaction yields.[5]
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The choice between a pinacol ester and a MIDA boronate can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize key performance differences based on available data.
Table 1: Stability and Handling Comparison
| Feature | Boronic Acid Pinacol Esters | MIDA Boronates |
| Boron Hybridization | sp2 | sp3 |
| Benchtop Stability | Moderate; can be susceptible to hydrolysis and protodeboronation. | High; generally stable indefinitely under air.[6] |
| Chromatography | Can be challenging; potential for decomposition on silica gel.[7] | Generally stable to silica gel chromatography.[1][2] |
| Storage | Often requires refrigeration or inert atmosphere for long-term storage. | Can be stored at room temperature.[1] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Unstable Boronic Acids
Yields reported for the coupling of various boronic acid surrogates with an aryl chloride. Conditions may vary slightly between experiments.
| Boronic Acid Derivative | Corresponding Boronic Acid Yield (%) | MIDA Boronate Yield (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Indole | 14 | 93 |
| Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[5] |
Table 3: Performance in Suzuki-Miyaura Polymerization
Comparison for the synthesis of poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).
| Monomer | Isolated Yield (%) | Molecular Weight (Mw, kDa) |
| Thienyl Pinacol Boronate Ester | 25 | 9.9 |
| Thienyl MIDA Boronate Ester | up to 94 | up to 42.7 |
| Data sourced from I. A. I. Ali, et al. Macromolecules 2015, 48, 4, 1037–1043.[8] |
Experimental Protocols
The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acid Pinacol Esters
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the boronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[9]
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates
This protocol highlights the in-situ deprotection of the MIDA boronate.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).[9]
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane) and an aqueous solution of a base (e.g., K₃PO₄, 3.0 equivalents). The aqueous base facilitates the slow release of the boronic acid.
-
Reaction Execution: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress. The rate of boronic acid release can be tuned by adjusting the temperature.[5]
-
Workup and Purification: Follow the same workup and purification procedure as described for pinacol esters.
Mandatory Visualization
Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision tree for selecting the appropriate boronate ester.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-dimethylisoxazole-4-boronic acid pinacol ester in the context of Suzuki-Miyaura cross-coupling reactions. By examining its performance against alternative boronic esters and summarizing key experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Heterocyclic Boronic Esters in Drug Discovery
Heterocyclic boronic acids and their pinacol esters are invaluable reagents in modern medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures from readily available building blocks. The isoxazole moiety, in particular, is a prevalent scaffold in numerous biologically active compounds, making isoxazole-containing boronic esters highly valuable in drug discovery programs. This compound is a key reagent in this class, offering a stable and effective means to introduce the 3,5-dimethylisoxazole motif.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The choice of boronic ester can significantly influence the outcome of a Suzuki-Miyaura reaction. Factors such as steric hindrance, electronic effects, and the stability of the boronic ester all play a crucial role in determining reaction efficiency and yield. While direct head-to-head comparative studies involving this compound are not extensively documented in single publications, a comparison can be drawn from various studies employing similar heterocyclic boronic esters under comparable conditions.
In general, boronic acids are often more reactive than their corresponding pinacol esters.[1] This is attributed to the difference in electron-withdrawing ability between the hydroxyl groups of the boronic acid and the pinacolato group of the ester.[1] However, pinacol esters offer superior stability, which is a significant advantage in complex, multi-step syntheses.[2]
Below is a table summarizing typical yields for Suzuki-Miyaura reactions involving this compound and other relevant heterocyclic boronic esters. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and catalysts across different studies.
| Boronic Acid Pinacol Ester | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 6-bromo-4-phenyl-3-(...)* | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/MeOH/DMF | 70 | 24 | ~66-85 |
| Phenylboronic acid pinacol ester | Aryl Halides (various) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Thiophene-2-boronic acid pinacol ester | Aryl Halides (various) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-95 |
| Pyridine-3-boronic acid pinacol ester | Aryl Halides (various) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | ~70-90 |
Note: The full name of the coupling partner is 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
The choice of boronic ester can influence the rate-determining step of this cycle. For instance, the stability of the boronate complex can affect the ease of transmetalation.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from a reported synthesis.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Methanol (MeOH), and N,N-Dimethylformamide (DMF) in a 3:1:1 ratio
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the solvent mixture (Toluene/MeOH/DMF).
-
The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
The vessel is sealed and heated to 70 °C with stirring for 24 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water in a 10:1 ratio
Procedure:
-
In a reaction flask, combine the aryl halide, phenylboronic acid pinacol ester, and potassium phosphate.
-
Add the toluene and water.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Degas the reaction mixture with an inert gas for 15 minutes.
-
Heat the reaction to 100 °C and stir for 2 hours or until completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflow for a Suzuki-Miyaura reaction and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a robust and effective reagent for introducing the 3,5-dimethylisoxazole moiety into organic molecules via Suzuki-Miyaura cross-coupling. While its reactivity may be slightly attenuated compared to the corresponding boronic acid, its enhanced stability makes it a preferred choice for many synthetic applications, particularly in the complex settings of drug discovery and development. The provided protocols and mechanistic insights serve as a valuable resource for chemists aiming to utilize this important building block.
References
A Comparative Guide to the Reaction Kinetics of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key building blocks is paramount for process optimization, scalability, and ensuring product quality. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a valuable reagent in medicinal chemistry, notably in the synthesis of bromodomain inhibitors[1]. This guide provides a comparative analysis of its expected reaction kinetics in the context of the widely used Suzuki-Miyaura cross-coupling reaction, drawing upon data from analogous systems to provide a predictive framework.
While specific kinetic studies on this compound are not extensively available in peer-reviewed literature, a robust understanding of its reactivity can be extrapolated from comprehensive studies on similar boronic acid pinacol esters. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2][3] The reaction rate is critically dependent on the structure of the boronic ester, the choice of catalyst, ligands, base, and solvent.
Comparative Quantitative Analysis of Boronic Ester Reactivity
The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle. Kinetic investigations into pre-transmetalation intermediates have revealed significant differences in reaction rates based on the nature of the boronic ester.[4][5] Steric hindrance around the boron center and the electronic properties of the ester group play a crucial role.[4]
Pinacol esters, such as this compound, are known to be highly stable but can exhibit slower reaction rates compared to other boronic esters due to the steric bulk of the pinacol group.[4] This steric hindrance can impede the formation of the necessary intermediate for transmetalation.[4] However, their stability is a significant advantage in terms of storage and handling.[2]
The following table summarizes kinetic data from a study on the reaction of various 4-fluorophenylboronic esters with a palladium complex, providing a valuable comparison point for estimating the reactivity of this compound.
| Boronic Ester Type | Relative Rate Constant (k_rel) | Half-life (t_1/2) | Observations |
| Arylboronic Acid | 1.00 | ~1.2 h | Baseline for comparison.[4] |
| Pinacol Ester | Slower than Arylboronic Acid | ~5.5 h | Sigmoidal kinetic profile observed, suggesting a more complex mechanism or an induction period. The steric bulk of the methyl groups on the pinacol moiety hinders the reaction.[4] |
| Glycol Ester | Faster than Arylboronic Acid | - | Electron-rich ester that leads to an increased rate compared to the boronic acid.[4] |
| Catechol Ester | Faster than Arylboronic Acid | - | Electron-deficient ester that also leads to a rate increase.[4] |
| Neopentyl Ester | Faster than Arylboronic Acid | ~0.3 h | Reacted significantly faster than the pinacol ester and the parent boronic acid.[4] |
Data extrapolated from a study on 4-fluorophenylboronic esters. The relative rates are for the formation of the cross-coupled product from a pre-formed palladium complex.[4]
The 3,5-dimethylisoxazole moiety is an electron-withdrawing heterocycle, which can influence the nucleophilicity of the ipso-carbon attached to the boron. This electronic effect, combined with the steric properties of the pinacol ester, will ultimately determine the overall reaction rate.
Comparison of Reaction Conditions and Performance
The choice of reaction conditions can dramatically alter the efficiency of a Suzuki-Miyaura coupling. The following table provides a comparison of different catalytic systems and their performance with various boronic esters, offering guidance for optimizing reactions with this compound.
| Catalyst System | Base | Solvent | Temperature | Time | Yield | Substrates |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 °C (Microwave) | 20 min | 53% | Iodo-compound and a boronic ester.[6] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 °C | 5 h | 53% | Iodo-compound and a boronic acid.[6] |
| Pd₂(dba)₃ / XPhos | Na₂CO₃ | ACN / H₂O | 90 °C | 30 min | - | Bromide and a boronic acid.[6] |
| NiCl₂·6H₂O / Ligand | Et₃N | Dioxane / DMF | 75-85 °C | 12 h | High | Redox-active esters and boronic acids.[7] |
| PdCl₂ / Lₙ@β-CD | K₃PO₄·7H₂O | H₂O | 90 °C | - | High | Aryl halides and arylboronic acids.[8] |
Recent advancements have focused on developing rapid and homogeneous Suzuki-Miyaura reactions. For instance, the use of potassium trimethylsilanolate (TMSOK) as a base has been shown to enable fast couplings of boronic esters under anhydrous conditions, often with reaction times of less than an hour.[9][10]
Experimental Protocols
Accurate kinetic analysis relies on robust experimental methodologies. The most common techniques for monitoring Suzuki-Miyaura reactions are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]
Kinetic Analysis via HPLC
Reversed-phase HPLC (RP-HPLC) is a powerful tool for monitoring the progress of a chemical reaction by separating the starting materials, intermediates, and the final product. A significant challenge in the analysis of pinacol boronate esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under typical RP-HPLC conditions.[14]
Protocol:
-
Reaction Setup: In a thermostated reactor vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and an internal standard (a compound that does not react or interfere with the analysis) in the chosen solvent.
-
Initiation: Add the base to initiate the reaction at time t=0.
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to stop the reaction.[15] This is crucial to prevent further reaction and hydrolysis of the pinacol ester.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.45 µm PTFE) to remove solid particles.
-
HPLC Analysis:
-
Column: Use a column with low silanol activity to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[14]
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water. To minimize hydrolysis, avoid acidic modifiers like formic acid. Highly basic mobile phases (pH > 12) with an ion-pairing reagent have been shown to be effective in stabilizing pinacolboronate esters.[15]
-
Detection: UV detector set to a wavelength where all components of interest absorb.
-
-
Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Plot the concentration of the product or the consumption of the starting material as a function of time to determine the reaction rate.
Kinetic Analysis via NMR Spectroscopy
NMR spectroscopy offers a non-invasive, real-time method for monitoring reaction kinetics, providing rich structural information.[13][16] Both ¹H and ¹⁹F NMR (if a fluorine-containing substrate is used) can be employed.[13]
Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide, this compound, palladium catalyst, ligand, and base in a vial.
-
Sample Preparation: Dissolve the mixture in a deuterated solvent (e.g., toluene-d₈, THF-d₈).
-
Transfer: Transfer the solution to an NMR tube equipped with a sealable cap (e.g., a J. Young tube).
-
Initial Spectrum: Acquire an initial spectrum at room temperature to serve as the t=0 reference.
-
Reaction Monitoring: Place the NMR tube in the pre-heated NMR probe at the desired reaction temperature.
-
Data Acquisition: Acquire a series of spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. The disappearance of a signal from a starting material and the appearance of a new signal from the product can be plotted against time to determine the reaction kinetics.[17]
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a chemical reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.
Immediate Safety Precautions: Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as a hazardous substance.
Hazard and Safety Information
All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling and disposal procedures should be conducted within a certified chemical fume hood.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), a fully fastened lab coat, and closed-toe shoes. |
| Eye Irritation | Causes serious eye irritation. | Chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. It must be treated as hazardous waste and disposed of through an approved waste disposal plant.
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.
-
-
Solid Waste Disposal :
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, lined hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. Always check the SDS for incompatibility information.
-
-
Decontamination of Glassware :
-
Initial Rinse : Triple rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) that will dissolve the compound. Collect all rinsate as hazardous liquid waste.
-
Washing : After the initial solvent rinse, wash the glassware with soap and hot water.
-
Final Rinse : Rinse the glassware thoroughly with deionized water.
-
Drying : Allow the cleaned glassware to air dry completely before reuse.
-
-
Waste Storage and Pickup :
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance for the disposal of this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable federal, state, and local regulations. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Essential Safety and Operational Guide for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[3][4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[3][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[3][4][5] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting European standard EN 166 are required.[3] A full-face shield is recommended if there is a risk of splashing.[6][7] | To protect eyes from dust particles and chemical splashes.[6] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Inspect gloves before use and change them immediately if contaminated.[6] | To prevent skin contact and potential irritation.[7] |
| Body Protection | A laboratory coat must be worn and fully fastened.[6] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[7] Long pants and closed-toe shoes are required.[6] | To protect skin from accidental contact and spills.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6][7] | To prevent inhalation and respiratory tract irritation.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4][7]
-
The work area should be clean and free of clutter.[6]
-
Keep the chemical container tightly closed when not in use.[1][4][6][9]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.[6]
3. Handling:
-
Avoid generating dust.[1][5][6] Use a spatula or other appropriate tools for transferring the solid.[6]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6][7]
-
Clean the work area to remove any residual chemical.
-
Remove and wash contaminated clothing before reuse.[1][3][4][7][9]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][3][4][5][9] Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately flush the affected skin and hair with running water and soap if available.[1][5] If skin irritation occurs, seek medical advice.[1][3][4][9] Remove contaminated clothing and wash it before reuse.[1][3][4][9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3][4][9] If you feel unwell, call a poison center or doctor.[3][4][9] |
| Ingestion | Rinse the mouth with water and then drink plenty of water.[1][3] Call a poison center or doctor if you feel unwell.[1] |
Spill Management and Disposal Plan
Proper containment, cleanup, and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert, dry absorbent material like sand or vermiculite to cover the spill.[7] Avoid generating dust.[1][5][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4][7] Wash the spill area with large amounts of water, preventing runoff into drains.[1]
Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7]
-
Collect all waste in designated, clearly labeled, and sealed containers.[7][8]
-
Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with local regulations.[1][4][9]
-
Do not dispose of waste down the drain.[7]
Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
